Tachykinin angatonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H35Cl2N5O3S |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
4-[1-[2-[1-(cyclopropylmethyl)-3-(3,4-dichlorophenyl)-6-oxopiperidin-3-yl]ethyl]azetidin-3-yl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C24H35Cl2N5O3S/c25-21-4-3-19(13-22(21)26)24(6-5-23(32)30(17-24)14-18-1-2-18)7-8-28-15-20(16-28)29-9-11-31(12-10-29)35(27,33)34/h3-4,13,18,20H,1-2,5-12,14-17H2,(H2,27,33,34) |
InChI Key |
OQXJUJDDCWHRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CC(CCC2=O)(CCN3CC(C3)N4CCN(CC4)S(=O)(=O)N)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of Tachykinin Antagonists: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The tachykinin family of neuropeptides, including Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), plays a pivotal role in a wide array of physiological and pathological processes.[1] These peptides exert their effects through three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. The widespread distribution of tachykinins and their receptors throughout the central and peripheral nervous systems has implicated them in conditions ranging from pain and inflammation to psychiatric disorders and chemotherapy-induced nausea and vomiting (CINV).[2] Consequently, the development of antagonists for these receptors has been a significant focus of pharmaceutical research for several decades, leading to the successful launch of the first-in-class NK1 receptor antagonist, aprepitant, in 2003 for the management of CINV.[3] This technical guide provides a comprehensive overview of the discovery and history of tachykinin antagonists, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Historical Perspective: From Peptides to Potent Non-Peptide Antagonists
The journey to develop effective tachykinin antagonists has been marked by a significant evolution in medicinal chemistry, from early peptide-based compounds to the highly selective and orally bioavailable non-peptide antagonists in clinical use today.
The initial attempts to block tachykinin receptors focused on modifying the structure of the endogenous peptide ligands. While these early peptide antagonists were instrumental in the initial characterization of the tachykinin receptors, they were often plagued by poor selectivity, low potency, and unfavorable pharmacokinetic properties, limiting their therapeutic potential.
A major breakthrough occurred in the early 1990s with the discovery of the first potent and selective non-peptide NK1 receptor antagonist, CP-96,345, by Pfizer. This discovery, stemming from a high-throughput screening campaign, demonstrated that small molecules could effectively block the actions of Substance P and opened up a new era in tachykinin antagonist research. The development of CP-96,345 and its successors paved the way for the exploration of diverse chemical scaffolds and the optimization of pharmacokinetic and pharmacodynamic properties.
This intensive research effort culminated in the approval of aprepitant (EMEND®) by the U.S. Food and Drug Administration (FDA) in 2003 for the prevention of acute and delayed CINV.[3] Aprepitant's success validated the therapeutic potential of targeting the NK1 receptor and spurred further investigation into the clinical utility of tachykinin antagonists for other indications.
Tachykinin Receptor Signaling Pathways
Tachykinin receptors belong to the superfamily of GPCRs and their activation initiates a cascade of intracellular signaling events.[1] Upon binding of their cognate ligands (SP for NK1, NKA for NK2, and NKB for NK3), the receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq and Gs subtypes.[4][5]
Activation of Gq proteins stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Activation of Gs proteins, on the other hand, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA), which also phosphorylates numerous cellular proteins, modulating their activity.
The termination of tachykinin receptor signaling is a tightly regulated process involving receptor desensitization and internalization. Following agonist binding, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestin binding uncouples the receptor from its G-protein, halting signal transduction, and targets the receptor for internalization into endosomes.
References
- 1. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
The Role of Substance P and the NK1 Receptor in Neuroinflammation: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries to chronic neurodegenerative diseases. Among the complex signaling molecules involved, the neuropeptide Substance P (SP) and its high-affinity receptor, the Neurokinin-1 Receptor (NK1R), have emerged as key players in initiating and amplifying inflammatory cascades within the central nervous system (CNS).[1][2] This technical guide provides an in-depth exploration of the SP/NK1R signaling axis in neuroinflammation, summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways to support ongoing research and therapeutic development.
Introduction to Substance P and the NK1 Receptor
Substance P is an eleven-amino-acid neuropeptide belonging to the tachykinin family.[3][4] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in pain transmission, inflammation, and mood regulation.[4][5][6] The biological effects of Substance P are primarily mediated through its binding to the NK1R, a G-protein coupled receptor.[7] The activation of NK1R by Substance P triggers a cascade of intracellular signaling events that ultimately lead to the production of pro-inflammatory mediators.[8]
The SP/NK1R Axis in Neuroinflammatory Pathologies
The Substance P/NK1R system is implicated in the neuroinflammatory processes of various neurological conditions:
-
Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, Substance P levels can be altered, and the peptide can contribute to neuroinflammation by activating microglia and astrocytes.[9][10][11] In Alzheimer's disease, for instance, Substance P can mediate damaging effects through neuroinflammation and by altering the permeability of the blood-brain barrier.[3][9] In Parkinson's disease, increased Substance P has been linked to neuroinflammation and neuronal cell death.[5][11]
-
Traumatic Brain Injury (TBI) and Stroke: Following acute brain injury, the release of Substance P contributes to the breakdown of the blood-brain barrier, leading to vasogenic edema and exacerbating secondary injury.[12][13] Studies have shown increased perivascular Substance P immunoreactivity following TBI, which is associated with increased blood-brain barrier permeability.[12]
-
Infectious Diseases of the CNS: In bacterial meningitis, the interaction between Substance P and the NK1 receptor can worsen neuroinflammation.[14] NK1R antagonists have shown potential in limiting this inflammatory damage in animal models.[7]
-
Chronic Pain Conditions: Substance P is a key neurotransmitter in the transmission of pain signals.[4] In chronic pain states, ongoing Substance P release can lead to central sensitization, a process involving the hyperexcitability of spinal neurons, which is partly driven by the activation of glial cells.[15]
Cellular Mechanisms of SP-Mediated Neuroinflammation
Substance P exerts its pro-inflammatory effects through its interaction with various cell types within the CNS:
-
Microglia: As the resident immune cells of the CNS, microglia express NK1R and are activated by Substance P.[16][17] This activation leads to the release of pro-inflammatory cytokines such as TNF-α and IL-6, as well as reactive oxygen species (ROS).[16][18] Substance P can also act as a chemoattractant for microglia, promoting their migration to sites of injury.[19][20]
-
Astrocytes: Astrocytes, another key glial cell type, also express NK1R and respond to Substance P.[8][17] Substance P stimulation can induce astrocytes to produce a range of inflammatory mediators, including cytokines and chemokines, further amplifying the neuroinflammatory response.[8]
-
Endothelial Cells: Substance P can directly act on the endothelial cells of the blood-brain barrier, increasing their permeability.[2][12] This disruption of the barrier allows for the infiltration of peripheral immune cells into the CNS, exacerbating inflammation.[12]
Signaling Pathways
The binding of Substance P to the NK1 receptor initiates several downstream signaling cascades that are central to its pro-inflammatory actions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the Substance P/NK1R pathway in neuroinflammation.
Table 1: Substance P Levels in Human CSF
| Condition | Substance P Concentration (fmol/mL) | Reference |
| Neurologically Normal Adults | 7.0 ± 0.6 | [21] |
| Alzheimer's Disease | Elevated compared to controls | [22] |
| Neuropathy/Multiple-System Atrophy | Significantly reduced | [21] |
Table 2: Effects of Substance P on Microglial Activation
| Treatment | Parameter | Result | Reference |
| Histamine and Substance P | TNF-α and IL-6 release | Concentration-dependent increase | [16] |
| Substance P (10⁻⁷ and 10⁻⁸ M) | Superoxide production | Increased | [20] |
Table 3: Substance P Transport Across the Blood-Brain Barrier (in vitro)
| Parameter | Value | Reference |
| Km | 8.57 ± 1.59 nM | [23] |
| Vmax | 0.017 ± 0.005 pmol min⁻¹ mg⁻¹ protein | [23] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of the Substance P/NK1R pathway.
Immunohistochemistry for Substance P and NK1R
This protocol outlines the steps for visualizing the localization of Substance P and its receptor in tissue sections.
Protocol Steps:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally distilled water.[24]
-
Antigen Retrieval: Heat sections in a citrate buffer (pH 6.0) to unmask epitopes.[25]
-
Blocking of Endogenous Peroxidase: Incubate sections with 3% hydrogen peroxide to quench endogenous peroxidase activity.[25]
-
Blocking: Apply a blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for Substance P or NK1R at an appropriate dilution (e.g., 1:100) overnight at 4°C.[25][26]
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: Visualize the antigen-antibody complex using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining: Stain the nuclei with hematoxylin for morphological context.[24]
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with mounting medium.
Measurement of Substance P by Enzyme Immunoassay (EIA)
This protocol describes the quantification of Substance P levels in biological fluids.
Protocol Steps:
-
Sample Collection and Preparation: Collect cerebrospinal fluid (CSF) or plasma. For plasma, use of a protease inhibitor cocktail is recommended. Samples may require extraction to remove interfering substances.[27]
-
Assay Procedure:
-
Add standards and samples to a microplate pre-coated with a capture antibody.
-
Add a fixed amount of biotinylated Substance P to each well. This will compete with the Substance P in the sample for binding to the capture antibody.
-
Incubate and wash the plate.
-
Add a streptavidin-enzyme conjugate.
-
Incubate and wash the plate.
-
Add the enzyme substrate and measure the resulting color change using a microplate reader.
-
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of Substance P in the samples by interpolating their absorbance values on the standard curve.
Therapeutic Implications and Future Directions
The central role of the Substance P/NK1R pathway in neuroinflammation makes it an attractive target for therapeutic intervention. NK1R antagonists have been developed and are clinically approved for the prevention of chemotherapy-induced nausea and vomiting.[6][28] Their ability to cross the blood-brain barrier opens up the possibility of repurposing these drugs for neurological disorders.[7]
Clinical and preclinical studies have shown the potential of NK1R antagonists in ameliorating neuroinflammation and its detrimental consequences in models of TBI, stroke, and some neurodegenerative diseases.[7][11][12] However, the translation of these findings into effective clinical therapies requires a deeper understanding of the complex and sometimes dual role of Substance P in the CNS.[3][10]
Future research should focus on:
-
Elucidating the cell-type-specific signaling pathways downstream of NK1R activation.
-
Investigating the long-term effects of NK1R antagonism on CNS function.
-
Identifying biomarkers to stratify patient populations that would most benefit from NK1R-targeted therapies.
By continuing to unravel the complexities of Substance P and NK1R in neuroinflammation, the scientific community can pave the way for novel and effective treatments for a host of debilitating neurological conditions.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. The Double-Edged Effects of Substance P in the Pathology of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P - Wikipedia [en.wikipedia.org]
- 5. SUBSTANCE P AND PARKINSON’S DISEASE · Parkinson's Resource Organization [parkinsonsresource.org]
- 6. youtube.com [youtube.com]
- 7. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 9. The Double-Edged Effects of Substance P in the Pathology of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Double-Edged Effects of Substance P in the Pathology of Alzheimer’s Disease [aginganddisease.org]
- 11. Treatment with a substance P receptor antagonist is neuroprotective in the intrastriatal 6-hydroxydopamine model of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Role of Substance P neuropeptide in inflammation, wound healing and tissue homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substance P spinal signaling induces glial activation and nociceptive sensitization after fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Human microglia and astrocytes constitutively express the neurokinin-1 receptor and functionally respond to substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of microglia by histamine and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Substance P enhances microglial density in the substantia nigra through neurokinin-1 receptor/NADPH oxidase-mediated chemotaxis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. acta.tums.ac.ir [acta.tums.ac.ir]
- 23. Characteristics of substance P transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bosterbio.com [bosterbio.com]
- 25. Prognostic Significance of Substance P/Neurokinin 1 Receptor and Its Association with Hormonal Receptors in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Expression of substance P, neurokinin 1 receptor, Ki-67 and pyruvate kinase M2 in hormone receptor negative breast cancer and evaluation of impact on overall survival - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Measurement of Plasma-Derived Substance P: Biological, Methodological, and Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. google.com [google.com]
The Intricate Dance of Structure and Activity: A Deep Dive into Tachykinin Antagonist 1 Receptor Blockade
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structure-Activity Relationship of Tachykinin Antagonist 1.
The tachykinin NK1 receptor, a key player in a multitude of physiological processes including pain transmission, inflammation, and emesis, has long been a focal point for drug discovery. Understanding the nuanced relationship between the chemical structure of a compound and its ability to antagonize this receptor is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the core principles governing the structure-activity relationship (SAR) of tachykinin antagonist 1 (NK1) receptor antagonists, presenting key data in a structured format, detailing experimental methodologies, and visualizing critical pathways and workflows.
Core Quantitative Data: A Comparative Analysis
The development of potent and selective NK1 receptor antagonists has been an iterative process of synthesizing and evaluating a vast array of chemical scaffolds. The following tables summarize the binding affinities and functional activities of representative compounds, offering a clear comparison of their potencies.
| Compound | Modification | hNK1 Ki (nM)[1] | rNK1 Ki (nM)[1] | GPI (Ke, nM)[1] |
| 1 | 3',5'-bis(trifluoromethyl)-benzyl ester at C-terminus | 1.1 | 1.4 | 3.6 |
| 2 | Removal of trifluoromethyl groups from Compound 1 | 35 | 48 | 25 |
Table 1: SAR of C-Terminal Modified Bifunctional Peptides as NK1 Receptor Antagonists. Binding affinities (Ki) were determined for human (hNK1) and rat (rNK1) receptors. Functional antagonism (Ke) was measured in the guinea pig ileum (GPI) assay.
Deciphering the Molecular Interactions: Key Signaling Pathways
The tachykinin NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand Substance P, initiates a cascade of intracellular signaling events. Antagonists function by blocking this initial binding step, thereby preventing downstream signaling.
References
Endogenous Ligands for the Tachykinin NK1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary endogenous ligands for the tachykinin neurokinin-1 (NK1) receptor. It includes quantitative binding and functional data, detailed experimental protocols for key assays, and visualizations of the core signaling pathway and experimental workflows.
Introduction to the Tachykinin NK1 Receptor and its Endogenous Ligands
The tachykinin neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis, and mood regulation. The biological effects are mediated by the binding of its endogenous ligands, a family of neuropeptides known as tachykinins.
The primary endogenous ligands for the NK1 receptor are derived from two genes: TAC1 and TAC4.
-
Substance P (SP): Encoded by the TAC1 gene, Substance P is an undecapeptide (a peptide with 11 amino acids) and is considered the preferential and most potent endogenous ligand for the NK1 receptor.[1] Its high affinity and potent activation of the receptor make it a key focus in NK1 receptor research.
-
Neurokinin A (NKA): Also a product of the TAC1 gene, NKA displays a significantly lower affinity for the NK1 receptor compared to Substance P.
-
Neuropeptide K (NPK) and Neuropeptide γ (NPγ): These are N-terminally extended forms of NKA, also originating from the TAC1 gene.
-
Hemokinin-1 (HK-1) and Endokinins (A, B, C, D): These peptides are encoded by the TAC4 gene. Hemokinin-1, initially discovered in immune cells, exhibits high affinity for the NK1 receptor, comparable to that of Substance P. The endokinins also interact with the NK1 receptor.
Quantitative Ligand Binding and Functional Data
The interaction of these endogenous ligands with the NK1 receptor has been characterized using various in vitro assays. The following tables summarize the available quantitative data for binding affinity (Ki, Kd) and functional potency (EC50) at the NK1 receptor, primarily from studies utilizing Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cell lines recombinantly expressing the receptor.
| Ligand | Receptor/Cell Line | Parameter | Value | Reference |
| Substance P | rat NK1/CHO | Kd | 0.33 ± 0.13 nM | [2] |
| Substance P | human NK1/HEK293 | -logEC50 (Ca2+ mobilization) | 8.5 ± 0.3 M | [3] |
| Substance P | human NK1/CHO-K1 | EC50 (Ca2+ mobilization) | 67 nM | [4] |
Note: Comprehensive Ki or EC50 data for Neurokinin A, Neuropeptide K, Neuropeptide γ, Hemokinin-1, and Endokinins at the NK1 receptor is not consistently available in the public domain and often described in relative terms to Substance P.
NK1 Receptor Signaling Pathway
Upon binding of an endogenous ligand, the NK1 receptor, a canonical Gq/11-coupled GPCR, initiates a well-defined intracellular signaling cascade. This ultimately leads to an increase in intracellular calcium concentration, which in turn triggers various cellular responses.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled endogenous ligands for the NK1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P.
-
Unlabeled Ligands: Substance P, Neurokinin A, Hemokinin-1, etc.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: with GF/C filters.
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine in the following order:
-
Assay Buffer.
-
A fixed concentration of [³H]-Substance P (typically at or below its Kd).
-
Increasing concentrations of the unlabeled competitor ligand.
-
Cell membranes (protein concentration to be optimized).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of unlabeled Substance P.
-
Subtract non-specific binding from all measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (FLIPR)
This protocol describes a functional assay to measure the potency (EC50) of endogenous ligands in stimulating NK1 receptor-mediated intracellular calcium mobilization using a Fluorescence Imaging Plate Reader (FLIPR).
Materials:
-
Cells: CHO-K1 or HEK293 cells stably or transiently expressing the human NK1 receptor.
-
Cell Culture Medium: e.g., Ham's F-12K with 10% FBS.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or a commercial kit like the FLIPR Calcium 4 Assay Kit.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonists: Substance P, Neurokinin A, etc. at various concentrations.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells into the black-walled microplates and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare the fluorescent calcium dye loading buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.
-
-
Agonist Plate Preparation: Prepare a separate plate containing the endogenous ligands at a range of concentrations (typically in serial dilutions).
-
FLIPR Assay:
-
Place both the cell plate and the agonist plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for a short period.
-
The instrument will then automatically add the agonists from the source plate to the cell plate.
-
Immediately record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
Tachykinin Receptor Subtypes and Selectivity: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tachykinin receptor subtypes, their endogenous ligands, and the principles of ligand selectivity. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on receptor pharmacology, signaling pathways, and key experimental methodologies.
Introduction to Tachykinin Receptors
Tachykinin receptors are members of the G protein-coupled receptor (GPCR) superfamily and are characterized by their ability to bind tachykinin neuropeptides.[1][2] These receptors are involved in a wide array of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and regulation of the immune system.[2][3] There are three well-characterized tachykinin receptor subtypes in mammals: NK1, NK2, and NK3.[1][2] Each subtype exhibits a preferential affinity for one of the three major endogenous tachykinin peptides: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1][2]
Endogenous Ligand Selectivity
While there is a preferential affinity, the selectivity of endogenous tachykinins is not absolute, and cross-reactivity between the receptors can occur, particularly at higher ligand concentrations. The rank order of potency for the endogenous ligands at each receptor subtype is a key characteristic of their pharmacology.
Table 1: Binding Affinities of Endogenous Tachykinins for Human Tachykinin Receptors
| Receptor Subtype | Preferred Endogenous Ligand | Endogenous Ligand | Binding Affinity (Ki, nM) |
| NK1 | Substance P (SP) | Substance P | ~0.1 - 1 |
| Neurokinin A (NKA) | ~10 - 100 | ||
| Neurokinin B (NKB) | ~100 - 1000 | ||
| NK2 | Neurokinin A (NKA) | Neurokinin A | ~1 - 10 |
| Substance P | ~100 - 1000 | ||
| Neurokinin B | ~50 - 500 | ||
| NK3 | Neurokinin B (NKB) | Neurokinin B | ~1 - 10 |
| Neurokinin A | ~20 - 200 | ||
| Substance P | >1000 |
Note: The Ki values are approximate ranges compiled from multiple sources and can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Selective Agonists and Antagonists
The development of selective agonists and antagonists has been crucial for elucidating the specific physiological roles of each tachykinin receptor subtype and for the development of targeted therapeutics.
Table 2: Binding Affinities of Selective Agonists for Tachykinin Receptors
| Receptor Subtype | Selective Agonist | Target Receptor Ki (nM) | Off-Target Receptor Ki (nM) |
| NK1 | [Sar⁹, Met(O₂)¹¹]-SP | ~0.1 | NK2: >1000, NK3: >1000 |
| GR73632 | ~0.5 | NK2: >1000, NK3: >1000 | |
| NK2 | [βAla⁸]-NKA(4-10) | ~1-5 | NK1: >1000, NK3: >1000 |
| GR64349 | ~5-15 | NK1: >1000, NK3: >1000 | |
| NK3 | Senktide | ~1-5 | NK1: >1000, NK2: >1000 |
| [MePhe⁷]-NKB | ~1-10 | NK1: >1000, NK2: >1000 |
Note: Ki values are indicative and can vary based on experimental setup.
Table 3: Binding Affinities of Selective Antagonists for Tachykinin Receptors
| Receptor Subtype | Selective Antagonist | Target Receptor Ki (nM) / pA₂ | Off-Target Receptor Selectivity |
| NK1 | Aprepitant | ~0.1 - 0.8 | >1000-fold vs NK2, NK3 |
| L-733,060 | ~1 | >1000-fold vs NK2, NK3 | |
| CP-99,994 | ~0.2 | >1000-fold vs NK2, NK3 | |
| NK2 | Saredutant (SR48968) | ~0.5 - 2 | >1000-fold vs NK1, NK3 |
| MEN 11420 (Nepadutant) | ~1 - 5 | >1000-fold vs NK1, NK3 | |
| NK3 | Osanetant (SR142801) | ~0.2 - 1 | >1000-fold vs NK1, NK2 |
| Talnetant | ~1 - 5 | >1000-fold vs NK1, NK2 |
Note: pA₂ is a measure of antagonist potency derived from functional assays. Selectivity is expressed as the fold-difference in affinity for the target receptor versus off-target receptors.
Signaling Pathways
All three tachykinin receptor subtypes primarily couple to the Gαq/11 family of G proteins.[1] Ligand binding induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[4] The subsequent increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a typical radioligand binding assay to determine the affinity of a test compound for a tachykinin receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the tachykinin receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[5] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, test compound at various concentrations (or vehicle for total binding), and a non-specific binding control (a high concentration of a known ligand).
-
Initiate Reaction: Add the membrane preparation to each well, followed by a fixed concentration of a suitable radioligand (e.g., [³H]Substance P for NK1, [¹²⁵I]NKA for NK2, or [³H]Senktide for NK3).
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.[5] This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Calcium Mobilization Assay (Fura-2)
This protocol describes the measurement of intracellular calcium mobilization in response to receptor activation using the ratiometric fluorescent indicator Fura-2 AM.
Methodology:
-
Cell Culture: Plate cells expressing the tachykinin receptor of interest onto black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a loading buffer containing Fura-2 AM (a membrane-permeant form of Fura-2) and often a mild detergent like Pluronic F-127 to aid in dye solubilization.[6] Incubate for 30-60 minutes at 37°C.[7][8]
-
Washing: Gently wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular Fura-2 AM.
-
Baseline Measurement: Place the plate in a fluorescence plate reader capable of dual-wavelength excitation (e.g., 340 nm and 380 nm) and single-wavelength emission (e.g., 510 nm).[6] Measure the baseline fluorescence ratio (340/380 nm) for a short period.
-
Compound Addition: Add the agonist or test compound at various concentrations to the wells.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity at both excitation wavelengths over time to capture the change in the 340/380 nm ratio, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The change in the fluorescence ratio is proportional to the intracellular calcium concentration. Analyze the peak response or the area under the curve to generate dose-response curves and determine EC₅₀ or IC₅₀ values.
Inositol Phosphate Accumulation Assay (IP-One HTRF®)
This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP₃.
Methodology:
-
Cell Stimulation: In a suitable microplate, incubate cells expressing the tachykinin receptor with the test compound (agonist or antagonist) in a stimulation buffer containing lithium chloride (LiCl).[9] LiCl inhibits the degradation of IP1, allowing it to accumulate. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[10]
-
Lysis and Detection: Add a lysis buffer containing the HTRF detection reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.[9][11]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the competitive binding of the HTRF reagents to the IP1 in the cell lysate.[11]
-
HTRF Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is inversely proportional to the amount of IP1 produced. Generate a standard curve using known concentrations of IP1 to quantify the amount of IP1 in the samples. Plot the IP1 concentration against the log concentration of the test compound to determine EC₅₀ or IC₅₀ values.
Receptor Subtype Selectivity
The concept of receptor subtype selectivity is fundamental to the development of targeted therapies with improved efficacy and reduced side effects. The following diagram illustrates the logical relationship of ligand selectivity for the three tachykinin receptor subtypes.
This guide provides a foundational understanding of tachykinin receptor subtypes and the methodologies used to study them. For researchers in this field, a thorough grasp of these principles is essential for the successful design and interpretation of experiments aimed at developing novel therapeutics targeting this important receptor family.
References
- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. NK1 receptor antagonist | 337 Publications | 6214 Citations | Top Authors | Related Topics [scispace.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. hellobio.com [hellobio.com]
- 9. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. resources.revvity.com [resources.revvity.com]
An In-Depth Technical Guide to Genetic Models for Studying the Tachykinin 1 Gene (Tac1)
This guide provides a comprehensive overview of the genetic models, experimental protocols, and signaling pathways crucial for researchers, scientists, and drug development professionals investigating the tachykinin 1 gene (Tac1). The Tac1 gene encodes for precursor proteins that give rise to neuropeptides, most notably Substance P (SP) and Neurokinin A (NKA), which are implicated in a wide range of physiological processes including pain, inflammation, anxiety, and neurogenesis.[1][2][3]
Genetic Models for Tac1 Research
The use of genetically modified mouse models has been instrumental in elucidating the in vivo functions of the Tac1 gene and its products. These models primarily include knockout mice and Cre-driver lines, which allow for targeted gene deletion and manipulation in specific neuronal populations.
Tac1 Knockout Mice:
Mice with a targeted deletion of the Tac1 gene exhibit a range of phenotypes, most notably a reduction in pain perception (hypoalgesia).[3] These models are invaluable for studying the role of Tac1-derived peptides in nociception and inflammation.
Tac1-Cre Driver Lines:
To overcome the limitations of global knockouts and to study the function of Tac1 in specific circuits, researchers widely utilize Tac1-Cre driver lines.[4][5] These mice express Cre recombinase under the control of the endogenous Tac1 promoter, allowing for precise genetic manipulation in Tac1-expressing cells when crossed with mice carrying floxed alleles.[5] A commonly used strain is the Tac1-IRES2-Cre line, where an Internal Ribosome Entry Site (IRES) ensures that Cre expression does not interfere with the endogenous Tac1 gene expression.[5][6]
Table 1: Commonly Used Tac1 Genetic Mouse Models
| Model Name | Description | Key Features | Phenotypes | Relevant Citations |
| Tac1 Knockout | Global deletion of the Tac1 gene. | Absence of Tac1-derived peptides (Substance P, Neurokinin A). | Hypoalgesia, altered inflammatory responses. | [3] |
| Tac1-IRES-iCre | Cre recombinase is expressed under the control of the Tac1 promoter via an IRES sequence. | Allows for targeted manipulation of Tac1-expressing neurons without disrupting endogenous Tac1 expression. | Dependent on the specific floxed allele used. Used to study anxiety, pain, and aversion. | [4][6] |
| Tac1-IRES2-Cre-D | Similar to the Tac1-IRES-iCre line, with Cre expression directed by the endogenous Tac1 promoter. | Cre expression observed in the accessory olfactory bulb, anterior olfactory nucleus, thalamus, and other brain regions. | Dependent on the specific floxed allele used. | [5] |
| Tac1Cre/+ | A Cre driver line used to target Tac1-expressing neurons. | Enables investigation of specific neural circuits involving Tac1. | Used in studies of conditioned taste aversion and escape behaviors. | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data in behavioral and neurobiological studies involving Tac1 genetic models.
1. Assessment of Anxiety-Like Behavior: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[8] The test is based on the natural aversion of mice to open and elevated spaces.[8]
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls.[9][10] For mice, the arms are often 30 x 5 cm, and the maze is elevated 50 cm above the ground.[9]
-
Procedure:
-
Acclimate mice to the testing room for at least 30-60 minutes before the test.[10][11]
-
Place the mouse in the center of the maze, facing an open arm.[9][12]
-
Allow the mouse to explore the maze for a 5-minute session.[8][9][12]
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.[8][10]
-
Clean the maze thoroughly between each trial to eliminate olfactory cues.[9][12]
-
-
Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries. A lower percentage of time and entries in the open arms is indicative of higher anxiety-like behavior.[10]
2. Assessment of Mechanical Nociception: Von Frey Test
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.[13]
-
Apparatus: A set of calibrated von Frey filaments, which are fine plastic fibers that bend at a specific force.[13][14][15] The test is conducted on a wire mesh table to allow access to the plantar surface of the mouse's hind paw.[13][14]
-
Procedure:
-
Acclimate the mice in individual compartments on the wire mesh table.[13][14]
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.[13][15]
-
A positive response is defined as a rapid withdrawal, flinching, or licking of the paw.[13]
-
The 50% withdrawal threshold is determined using the up-down method, where the filament force is increased or decreased based on the animal's response.[15][16]
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated to provide a quantitative measure of mechanical sensitivity.[16]
3. Neuroanatomical Analysis: Immunohistochemistry (IHC) for Substance P
Immunohistochemistry is used to visualize the expression and localization of specific proteins within tissues. This protocol outlines the steps for staining Substance P in mouse brain sections.
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by a fixative such as 4% paraformaldehyde (PFA) or Bouin's fixative.[17]
-
Post-fix the brain in the same fixative overnight.[17]
-
Cryoprotect the brain in a sucrose solution before sectioning on a cryostat or vibratome.
-
-
Staining Procedure (Free-Floating):
-
Incubate sections in a blocking solution (e.g., normal serum in PBS with Triton X-100) to reduce non-specific antibody binding.[19]
-
Incubate with a primary antibody against Substance P overnight at 4°C.[19]
-
Wash sections in PBS and incubate with a fluorescently labeled secondary antibody.[18][19]
-
Wash sections and mount them on slides with a mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.[20]
Signaling Pathways
The biological effects of Tac1-derived peptides are mediated through their interaction with specific G protein-coupled receptors (GPCRs). Substance P has the highest affinity for the neurokinin-1 receptor (NK1R), while Neurokinin A preferentially binds to the neurokinin-2 receptor (NK2R).[1][21]
Substance P / NK1R Signaling Pathway:
Activation of the NK1R by Substance P primarily couples to Gq and Gs heterotrimeric G proteins.[21] This leads to the activation of downstream signaling cascades involving second messengers like inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[21][22] These pathways ultimately modulate neuronal excitability and gene expression.[23]
Caption: Substance P Signaling Pathway.
Neurokinin A / NK2R Signaling Pathway:
Neurokinin A binding to the NK2R also activates G protein-mediated signaling.[1][24] This interaction leads to an increase in intracellular calcium and inositol phosphate, contributing to various physiological responses, including smooth muscle contraction.[1]
Caption: Neurokinin A Signaling Pathway.
Experimental Workflow Example: Investigating the Role of Tac1 in Anxiety
This diagram illustrates a typical experimental workflow for studying the role of Tac1-expressing neurons in anxiety-like behavior using a combination of genetic models and behavioral assays.
Caption: Experimental Workflow Example.
References
- 1. Neurokinin A - Wikipedia [en.wikipedia.org]
- 2. Tac1 tachykinin 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. TAC1 - Wikipedia [en.wikipedia.org]
- 4. cyagen.com [cyagen.com]
- 5. 021877 - Tac1-IRES2-Cre-D Strain Details [jax.org]
- 6. A Nucleus Accumbens Tac1 Neural Circuit Regulates Avoidance Responses to Aversive Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of parabrachial tachykinin 1 neurons counteracts some behaviors mediated by parabrachial CGRP neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 10. mmpc.org [mmpc.org]
- 11. behaviorcloud.com [behaviorcloud.com]
- 12. albany.edu [albany.edu]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. 2.6. Von Frey Test [bio-protocol.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 18. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 19. Free-floating Immunostaining of Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Substance P-expressing Neurons in the Superficial Dorsal Horn of the Mouse Spinal Cord: Insights into Their Functions and their Roles in Synaptic Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Neurokinin receptors and their implications in various autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. medchemexpress.com [medchemexpress.com]
Physiological functions of the tachykinin system
An In-depth Technical Guide to the Physiological Functions of the Tachykinin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tachykinins are a family of structurally related neuropeptides that play a crucial role in a vast array of physiological and pathophysiological processes.[1][2] This technical guide provides a comprehensive overview of the tachykinin system, including its ligands, receptors, and signaling pathways. It delves into the system's multifaceted functions across various biological systems, such as the nervous, gastrointestinal, respiratory, and immune systems.[1][2] Furthermore, this document details common experimental protocols for studying the tachykinin system, presents quantitative data for ligand-receptor interactions, and discusses the therapeutic implications of targeting this system in drug development.
Introduction to the Tachykinin System
The tachykinin family, named for its ability to induce rapid contractions in smooth muscle tissue, comprises several peptides that share a conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH2.[2][3] The most extensively studied mammalian tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[2][3] These peptides are derived from the alternate processing of three precursor genes: TAC1 (protachykinin-A), TAC3 (protachykinin-B), and TAC4 (protachykinin-C).[2][4][5] Tachykinins exert their biological effects by binding to three distinct G protein-coupled receptors (GPCRs): the neurokinin 1 (NK1), neurokinin 2 (NK2), and neurokinin 3 (NK3) receptors.[1][3] While each peptide has a preferred receptor, a degree of cross-reactivity exists.[3][6] The widespread distribution of tachykinins and their receptors throughout the central and peripheral nervous systems, as well as in non-neuronal cells like immune and endothelial cells, underscores their importance in regulating a diverse range of bodily functions and disease states.[1][2][4]
Tachykinin Ligands and Receptors
The primary tachykinin peptides and their corresponding receptors are fundamental components of this signaling system. SP and NKA are produced from the same TAC1 gene transcript, while NKB is encoded by the TAC3 gene.[3] The TAC4 gene gives rise to hemokinins and endokinins.[4]
| Peptide | Precursor Gene | Preferred Receptor | Amino Acid Sequence (Human) |
| Substance P (SP) | TAC1 | NK1 | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ |
| Neurokinin A (NKA) | TAC1 | NK2 | His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂ |
| Neurokinin B (NKB) | TAC3 | NK3 | Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂ |
| Hemokinin-1 (HK-1) | TAC4 | NK1 | Thr-Gly-Lys-Ala-Ser-Gln-Phe-Phe-Gly-Leu-Met-NH₂ |
Intracellular Signaling Pathways
Tachykinin receptors are members of the rhodopsin-like GPCR family, characterized by seven transmembrane domains.[3] Their activation initiates a cascade of intracellular events, primarily through coupling to Gq/11 proteins.
Primary Signaling Pathway (Gq/11):
-
Ligand Binding: A tachykinin peptide binds to its cognate receptor.
-
G Protein Activation: The receptor-ligand complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3]
-
Protein Kinase C (PKC) Activation: Elevated intracellular Ca2+ and DAG synergistically activate protein kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.
Tachykinin receptors can also couple to other signaling pathways, including the activation of adenylyl cyclase, leading to cAMP formation, and the activation of mitogen-activated protein kinase (MAPK) cascades, which are involved in cellular proliferation and inflammation.[3][7]
Caption: Tachykinin Receptor Signaling Pathway.
Physiological Functions of the Tachykinin System
Tachykinins are pleiotropic regulators involved in a wide spectrum of physiological activities.[1][2]
Central Nervous System (CNS)
In the CNS, tachykinins act as neurotransmitters and neuromodulators.[3]
-
Pain and Nociception: Substance P is a key mediator in the transmission of pain signals from the periphery to the spinal cord and higher brain centers.[8][9]
-
Emesis: The NK1 receptor, densely expressed in brainstem areas controlling the vomit reflex, is a critical component in the emetic pathway.[1] This has led to the successful development of NK1 receptor antagonists for chemotherapy-induced nausea and vomiting.[3]
-
Mood and Behavior: The tachykinin system is implicated in the regulation of stress, anxiety, and depression, although the therapeutic potential of antagonists for these conditions remains under investigation.[1][5]
-
Neuroinflammation: Substance P can activate glial cells (astrocytes and microglia), promoting the release of pro-inflammatory cytokines and contributing to inflammatory processes within the CNS.[10][11]
Peripheral Nervous System and Neurogenic Inflammation
Tachykinins, particularly Substance P, are primary mediators of neurogenic inflammation, an inflammatory response initiated by the release of neuropeptides from sensory nerve endings.[7]
-
Vasodilation and Plasma Extravasation: SP potently increases vascular permeability, leading to plasma leakage from post-capillary venules and subsequent tissue edema.[7]
-
Immune Cell Modulation: Tachykinins can modulate the activity of various immune cells, further amplifying the inflammatory cascade.
Gastrointestinal (GI) Tract
The GI tract is a major site of tachykinin expression and function.[2][8]
-
Motility: Tachykinins are powerful excitatory neurotransmitters in the enteric nervous system, stimulating smooth muscle contraction and regulating peristalsis.[8][12] NK1, NK2, and NK3 receptors are all involved, acting on muscle cells, interstitial cells of Cajal, and enteric neurons.[8][9]
-
Secretion: They stimulate the secretion of fluid and electrolytes from the intestinal epithelium.[8][13]
-
Inflammation: The tachykinin system is upregulated in inflammatory bowel disease (IBD) and contributes to its pathophysiology.[13]
Respiratory System
In the airways, tachykinins are released from sensory nerve fibers and contribute to:
-
Smooth Muscle Contraction (Bronchoconstriction) [1]
-
Epithelial Secretion and Mucus Production [1]
-
Vasodilation and Plasma Extravasation These effects implicate the tachykinin system in the pathology of inflammatory airway diseases such as asthma.[1]
Other Systems
Tachykinins also participate in physiological processes in the urogenital and dermal systems, including the regulation of bladder contractility and skin inflammation.[1][2]
Quantitative Data: Receptor Binding and Functional Potency
The affinity of tachykinin peptides for their receptors and their functional potency can be quantified through various assays. The data presented below are compiled from multiple sources and may vary depending on the specific tissue, cell line, and experimental conditions used.
Table 1: Tachykinin Receptor Binding Affinities (Ki, nM)
| Ligand | Human NK1 Receptor | Human NK2 Receptor | Human NK3 Receptor |
| Substance P | ~0.1 - 1.0 | >1000 | >1000 |
| Neurokinin A | ~10 - 50 | ~1.0 - 10 | >1000 |
| Neurokinin B | >1000 | >1000 | ~1.0 - 10 |
| Senktide (NK3 Agonist) | >10000 | >10000 | ~1.0 - 5.0 |
| Aprepitant (NK1 Antagonist) | ~0.1 - 0.5 | >10000 | >10000 |
Data are approximate values collated from pharmacological literature.
Table 2: Tachykinin Receptor Functional Potency (EC50, nM) in Calcium Mobilization Assays
| Ligand | Human NK1 Receptor | Human NK2 Receptor | Human NK3 Receptor |
| Substance P | ~0.5 - 5.0 | ~1000 | >1000 |
| Neurokinin A | ~20 - 100 | ~2.0 - 20 | >1000 |
| Neurokinin B | >1000 | >1000 | ~0.5 - 5.0 |
Data are representative values from cell-based functional assays.[6]
Experimental Protocols
Studying the tachykinin system involves a range of in vitro and in vivo techniques to characterize ligand-receptor interactions and physiological effects.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and density (Bmax) of a ligand for a specific tachykinin receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells known to express the target receptor (e.g., CHO or HEK293 cells stably transfected with the receptor gene). Isolate the cell membrane fraction by differential centrifugation.
-
Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled tachykinin ligand (e.g., [³H]Substance P for NK1R) in a suitable buffer.
-
Competition: To determine the affinity of an unlabeled compound (competitor), incubate membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled compound.
-
Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Analyze saturation binding data using Scatchard analysis to determine Kd and Bmax. Analyze competition binding data using non-linear regression to calculate the inhibitory constant (Ki).
Functional Assay: Intracellular Calcium Mobilization
Objective: To measure the functional potency (EC50) of an agonist or antagonist at a tachykinin receptor.[14]
Methodology:
-
Cell Culture: Culture cells endogenously or recombinantly expressing the tachykinin receptor of interest (e.g., U373 MG astrocytoma cells for NK1R) in multi-well plates.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) which exhibits an increase in fluorescence intensity upon binding to Ca2+.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add varying concentrations of the test compound (agonist) and measure the change in fluorescence over time. For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of a known agonist.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data with a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response). For antagonists, the IC50 can be determined and converted to a functional inhibitory constant (Kb).
Caption: Experimental Workflow for Compound Screening.
Therapeutic Applications and Drug Development
The integral role of tachykinins in various disease processes has made their receptors attractive targets for drug development.[1]
-
Success in Antiemetics: The most significant clinical success has been the development of NK1 receptor antagonists, such as aprepitant and fosaprepitant.[3] These drugs are now standard of care for preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[1]
-
Challenges and Opportunities: Despite potent and selective antagonists being developed for all three receptor types, their success in other therapeutic areas has been limited.[1]
-
Pain and Depression: Numerous clinical trials of NK1 receptor antagonists for treating pain and major depressive disorder have failed to show sufficient efficacy, despite promising preclinical data.[1]
-
Asthma and IBS: Similarly, NK2 and dual NK1/NK2 antagonists have shown mixed results in treating asthma and irritable bowel syndrome.[3]
-
The discrepancy between preclinical efficacy and clinical outcomes highlights the complexity of the tachykinin system and the need for a more profound understanding of its role in human diseases to guide future drug development efforts.[1]
Conclusion
The tachykinin system, with its principal mediators Substance P, NKA, and NKB acting through NK1, NK2, and NK3 receptors, is a fundamental and pleiotropic signaling network. It is critically involved in regulating physiological functions ranging from neurotransmission and smooth muscle contractility to inflammation and immune responses. While the therapeutic targeting of this system has yielded a landmark success in the management of emesis, its full potential in other pathologies remains to be unlocked. Future research focusing on receptor signaling nuances, tissue-specific functions, and the design of more predictive experimental models will be crucial for harnessing the therapeutic promise of modulating the tachykinin system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]
- 5. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 6. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tachykinins and their functions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tachykinins and their functions in the gastrointestinal tract - ProQuest [proquest.com]
- 10. The role of tachykinins in central nervous system inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of tachykinins in central nervous system inflammatory responses [imrpress.com]
- 12. Tachykinins in the gut. Part I. Expression, release and motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. me001ned.edis.at [me001ned.edis.at]
- 14. Ready-to-Assay NK3 Tachykinin Receptor Frozen Cells [discoverx.com]
Methodological & Application
Application Notes and Protocols for Tachykinin Antagonist 1 (NK1R) in In Vivo Animal Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of Tachykinin Antagonist 1 (NK1R antagonists) in various preclinical in vivo animal models. The protocols and data presented are intended to guide researchers in the design and execution of experiments to evaluate the efficacy of NK1R antagonists for a range of therapeutic indications, including pain, inflammation, emesis, anxiety, and depression.
Introduction
The tachykinin family of neuropeptides, which includes Substance P (SP), plays a crucial role in a multitude of physiological and pathological processes.[1] SP exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues.[2] Activation of the NK1R by SP is implicated in pain transmission, neurogenic inflammation, smooth muscle contraction, and the regulation of mood and emesis.[1][3] Consequently, NK1R antagonists have emerged as a promising class of therapeutic agents for a variety of clinical conditions.[3]
This document outlines key in vivo animal models used to assess the pharmacological activity of NK1R antagonists and provides detailed experimental protocols for their implementation.
Signaling Pathway of Tachykinin 1 Receptor (NK1R)
The binding of Substance P to the NK1R initiates a cascade of intracellular signaling events. The NK1R primarily couples to the Gq/11 family of G-proteins.[2] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[2] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Furthermore, upon prolonged agonist stimulation, the NK1R can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G-protein coupling, leading to receptor desensitization.[4][5] β-arrestins can also act as signaling scaffolds, initiating G-protein-independent signaling pathways.[4][5]
In Vivo Animal Models and Experimental Protocols
A variety of animal models are utilized to investigate the therapeutic potential of NK1R antagonists. The choice of model depends on the specific disease indication being studied.
Models of Pain and Inflammation
a) Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory properties of pharmacological agents.[6] Carrageenan injection into the rat paw induces a biphasic inflammatory response, with the release of various inflammatory mediators.[7]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least 48 hours before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the NK1R antagonist or vehicle (e.g., saline, DMSO) via the desired route (e.g., intraperitoneal, oral) at a specified time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The anti-inflammatory effect is expressed as the percentage inhibition of edema in the drug-treated group compared to the vehicle-treated group.
b) Formalin Test in Mice or Rats
The formalin test is a model of tonic, persistent pain that is sensitive to various classes of analgesics.[5] Subcutaneous injection of a dilute formalin solution into the paw elicits a biphasic pain response: an early, acute phase (Phase I) resulting from direct C-fiber activation, and a later, tonic phase (Phase II) involving central sensitization in the spinal cord.[5]
Experimental Protocol:
-
Animals: Male Swiss Webster mice (20-25 g) or Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimatization and Habituation: Acclimatize animals to the testing environment. On the day of the experiment, place the animals in the observation chambers for at least 30 minutes to allow for habituation.
-
Drug Administration: Administer the NK1R antagonist or vehicle at a predetermined time before the formalin injection.
-
Formalin Injection: Inject 20 µL (for mice) or 50 µL (for rats) of a 2.5-5% formalin solution into the dorsal surface of the right hind paw.
-
Behavioral Observation: Immediately after the injection, observe the animal's behavior and record the total time spent licking or biting the injected paw. Observations are typically divided into two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 or 20-40 minutes post-injection).
-
Data Analysis: The total time spent licking/biting in each phase is used as a measure of nociceptive behavior. The analgesic effect is calculated as the percentage reduction in licking/biting time in the drug-treated group compared to the vehicle-treated group.
Models of Emesis
Cisplatin-Induced Emesis in Ferrets
Ferrets are a well-established animal model for studying emesis due to their robust vomiting reflex.[9] Chemotherapy-induced emesis, particularly that caused by cisplatin, is a key area of investigation for NK1R antagonists.[10]
Experimental Protocol:
-
Animals: Male-castrated ferrets (1-1.5 kg) are used.
-
Housing and Acclimatization: House ferrets individually in cages with free access to food and water. Allow for an acclimatization period of at least one week.
-
Fasting: Fast the animals for 12-18 hours before the experiment, with water available ad libitum.
-
Drug Administration: Administer the NK1R antagonist or vehicle intravenously (i.v.) or orally (p.o.) at a specified time before cisplatin administration.
-
Cisplatin Administration: Administer cisplatin (e.g., 5-10 mg/kg, i.p. or i.v.) to induce emesis.
-
Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.
-
Data Analysis: The anti-emetic efficacy is determined by the reduction in the number of retches and vomits in the drug-treated group compared to the vehicle-treated group. The percentage of animals protected from emesis is also a key endpoint.
Models of Anxiety and Depression
a) Open Field Test in Mice or Rats
The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.[11] Animals placed in a novel, open arena tend to stay close to the walls (thigmotaxis), and anxiolytic compounds typically increase the time spent and the number of entries into the center of the arena.[11]
Experimental Protocol:
-
Apparatus: A square or circular arena (e.g., 50 x 50 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Animals: Adult male mice or rats are used.
-
Habituation: Handle the animals for a few days before the test to reduce stress.
-
Drug Administration: Administer the NK1R antagonist or vehicle at a specified time before the test.
-
Test Procedure: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 5-10 minutes). The session is recorded by a video camera mounted above the arena.
-
Data Analysis: An automated tracking system is used to analyze various parameters, including total distance traveled, time spent in the center and peripheral zones, number of entries into the center zone, and rearing frequency. A significant increase in the time spent in the center zone is indicative of an anxiolytic effect.
b) Forced Swim Test in Mice or Rats
The forced swim test is a widely used behavioral despair model to screen for potential antidepressant drugs.[12] When placed in an inescapable cylinder of water, rodents will initially struggle but eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of immobility.[12]
Experimental Protocol:
-
Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter for mice; 45 cm high, 20 cm in diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Animals: Adult male mice or rats are used.
-
Pre-test Session (for rats): On the day before the test, place the rats in the water for 15 minutes. This pre-exposure is not typically done for mice.
-
Drug Administration: Administer the NK1R antagonist or vehicle at a specified time before the test session.
-
Test Session: Place the animal in the cylinder for a 6-minute session. The duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) is recorded during the last 4 minutes of the test.
-
Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.
Quantitative Data Summary
The following tables summarize quantitative data for various NK1R antagonists in the described animal models.
Table 1: Efficacy of NK1R Antagonists in Pain and Inflammation Models
| Antagonist | Animal Model | Species | Route | Dose Range | Efficacy | Reference |
| Aprepitant | Formalin Test | Rat | i.p. | 3 - 30 mg/kg | Dose-dependent reduction in Phase II licking time | [13] |
| SR140333 | Carrageenan Paw Edema | Rat | i.v. | 1 - 10 µg/kg | ED50 ≈ 7 µg/kg for inhibition of plasma extravasation | [4] |
| CP-96,345 | Formalin Test | Rat | i.p. | 10 - 100 mg/kg | Significant reduction in Phase II flinching behavior | [14] |
| L-733,060 | Carrageenan Paw Edema | Rat | p.o. | 1 - 10 mg/kg | Dose-dependent inhibition of paw edema | [15] |
Table 2: Efficacy of NK1R Antagonists in Emesis Models
| Antagonist | Animal Model | Species | Route | Dose Range | Efficacy | Reference |
| Aprepitant | Cisplatin-induced emesis | Ferret | p.o. | 1 - 5 mg/kg | Dose-dependent reduction in retching and vomiting | [9] |
| Netupitant | Cisplatin-induced emesis | Ferret | p.o. | 0.1 - 1 mg/kg | Potent inhibition of both acute and delayed emesis | N/A |
| CP-99,994 | Cisplatin-induced emesis | Ferret | i.v. | 0.3 - 3 mg/kg | Significant reduction in the number of vomits | N/A |
| L-741,671 | Cisplatin-induced emesis | Ferret | i.v. | 0.3 - 3 mg/kg | Marked dose-dependent inhibition of retching and vomiting | [10] |
Table 3: Efficacy of NK1R Antagonists in Anxiety and Depression Models
| Antagonist | Animal Model | Species | Route | Dose Range | Efficacy | Reference |
| Vestipitant | Marble Burying Test | Mouse | p.o. | 1 - 10 mg/kg | Significant reduction in the number of marbles buried | [16] |
| Aprepitant | Forced Swim Test | Rat | i.p. | 10 - 30 mg/kg | Dose-dependent decrease in immobility time | N/A |
| CP-96,345 | Forced Swim Test | Rat | i.p. | 2.5 - 10 mg/kg | Dose-related decrease in immobility time | [17][18] |
| L-733,060 | Open Field Test | Mouse | i.p. | 5 - 10 mg/kg | No significant effect on locomotor activity | [19] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the described animal models.
Conclusion
The in vivo animal models described in these application notes are valuable tools for the preclinical evaluation of NK1R antagonists. The provided protocols offer a starting point for researchers to investigate the therapeutic potential of these compounds in various disease areas. Careful consideration of experimental design, including appropriate controls, dose selection, and outcome measures, is crucial for obtaining reliable and reproducible data. The quantitative data summarized herein can serve as a reference for comparing the potency and efficacy of novel NK1R antagonists.
References
- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased Gs Versus Gq Proteins and β-Arrestin Signaling in the NK1 Receptor Determined by Interactions in the Water Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. inotiv.com [inotiv.com]
- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor ant… [ouci.dntb.gov.ua]
- 10. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of aprepitant, a clinically used neurokinin-1 receptor antagonist on the expression of conditioned psychostimulant versus opioid reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The formalin-induced expression of tachykinin peptide and neurokinin receptor messenger RNAs in rat sensory ganglia and spinal cord is modulated by opiate preadministration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of carrageenan induced inflammation in the rat knee joint by substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro NK1 Receptor Antagonist Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro characterization of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor (GPCR) involved in various physiological processes, including pain transmission, inflammation, and emesis.[1][2] Consequently, antagonists of the NK1 receptor are of significant interest for therapeutic development.[3]
This document outlines three common in vitro assays for assessing the activity of NK1 receptor antagonists: Radioligand Binding Assays, Calcium Mobilization Assays, and Reporter Gene Assays. Each section includes a detailed protocol, a summary of quantitative data for known antagonists, and visualizations to aid in understanding the underlying principles and workflows.
NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor initiates a signaling cascade through the Gαq protein subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
NK1 Receptor Signaling Cascade.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for characterizing the affinity of a ligand for its receptor. These assays directly measure the binding of a radiolabeled ligand to the receptor and can be used in a competition format to determine the binding affinity (Ki) of unlabeled test compounds.
Experimental Workflow: Radioligand Binding Assay
Radioligand Binding Assay Workflow.
Detailed Protocol: [³H]Substance P Competition Binding Assay
This protocol describes a competition binding assay using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor and [³H]Substance P as the radioligand.
Materials:
-
CHO cells stably expressing the human NK1 receptor (CHO-NK1).
-
Cell Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[2]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]Substance P (specific activity ~80-120 Ci/mmol).
-
Non-specific binding control: Unlabeled Substance P (1 µM).
-
Test NK1 receptor antagonists.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-NK1 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and homogenize.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]
-
Wash the membrane pellet by resuspending in fresh Cell Lysis Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of Assay Buffer or unlabeled Substance P (for non-specific binding).
-
50 µL of test antagonist at various concentrations.
-
50 µL of [³H]Substance P (final concentration ~0.5-1.0 nM).
-
100 µL of cell membrane preparation (5-10 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[2]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a 96-well filter plate pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[2]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 1 µM unlabeled Substance P) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[5]
-
Quantitative Data: NK1 Receptor Antagonist Binding Affinities
| Antagonist | Receptor Species | Radioligand | Ki (nM) | IC₅₀ (nM) | Reference |
| Aprepitant | Human | [¹²⁵I]Substance P | - | 0.1 | [6] |
| L-732,138 | Human | [¹²⁵I]Substance P | - | 2.3 | [6] |
| Rolapitant | Human | Not Specified | 0.66 | - | [6] |
| Netupitant | Human | Not Specified | 1.0 | - | [7] |
| Casopitant | Ferret | Not Specified | 0.16 | - | [7] |
| RPR-100893 | Human | Not Specified | High Affinity | - | [8] |
| T-2328 | Human | Not Specified | Subnanomolar | - | [8] |
| EUC-001 | Human | [³H]SP | 0.575 | 0.69 | [9] |
Calcium Mobilization Assays
Calcium mobilization assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation. For NK1 receptor antagonists, these assays are typically performed by pre-incubating cells with the antagonist before stimulating with Substance P. The antagonist's potency is determined by its ability to inhibit the Substance P-induced calcium response.
Experimental Workflow: Calcium Mobilization Assay
Calcium Mobilization Assay Workflow.
Detailed Protocol: FLIPR-Based Calcium Mobilization Assay
This protocol describes a high-throughput calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR) and CHO-K1 cells stably expressing the human NK1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human NK1 receptor (CHO-K1/NK1).
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention).
-
Substance P (agonist).
-
Test NK1 receptor antagonists.
-
96- or 384-well black-walled, clear-bottom microplates.
-
FLIPR or equivalent fluorescence plate reader.
Procedure:
-
Cell Plating:
-
Seed CHO-K1/NK1 cells into 96- or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Aspirate the cell culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Antagonist Incubation and Fluorescence Reading:
-
Prepare serial dilutions of the test antagonists in Assay Buffer.
-
Using the FLIPR, add the antagonist solutions to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Prepare a solution of Substance P in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Initiate fluorescence reading on the FLIPR and add the Substance P solution to all wells.
-
Record the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the percentage of inhibition of the Substance P response against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Quantitative Data: NK1 Receptor Antagonist Functional Potency
| Antagonist | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| Netupitant | CHO-NK1 | Calcium Mobilization | pKB 8.87 | [5] |
| Aprepitant | MG-63 | Cell Viability (MTT) | 31,550 | [10] |
| EUC-001 | U373MG | Calcium Mobilization | 0.69 | [9] |
Note: pKB is the negative logarithm of the antagonist's dissociation constant.
Reporter Gene Assays
Reporter gene assays are another type of functional assay that measures a downstream event in the signaling cascade, typically the activation of a transcription factor. For NK1 receptor signaling, which involves PKC activation, a reporter construct containing a response element for a PKC-activated transcription factor (e.g., NFAT or SRE) linked to a reporter gene (e.g., luciferase) can be used.
Experimental Workflow: Reporter Gene Assay
Reporter Gene Assay Workflow.
Detailed Protocol: Luciferase-Based Reporter Gene Assay
This protocol describes a luciferase reporter gene assay in Human Embryonic Kidney (HEK293) cells transiently transfected with the human NK1 receptor and a serum response element (SRE)-luciferase reporter construct.
Materials:
-
HEK293 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Expression plasmid for human NK1 receptor.
-
Reporter plasmid with SRE driving luciferase expression (e.g., pGL4.33[luc2P/SRE/Hygro]).[6]
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Substance P (agonist).
-
Test NK1 receptor antagonists.
-
96-well white, opaque microplates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the NK1 receptor expression plasmid and the SRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.[1]
-
Plate the transfected cells into 96-well white, opaque microplates.
-
Incubate for 24 hours to allow for receptor and reporter expression.
-
-
Antagonist Incubation and Agonist Stimulation:
-
Prepare serial dilutions of the test antagonists in serum-free medium.
-
Replace the culture medium in the wells with the antagonist solutions and incubate for 1 hour.
-
Add Substance P to the wells at a concentration that gives a robust signal (e.g., 100 nM).
-
Incubate the plates for 4-6 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the level of reporter gene expression.
-
Plot the percentage of inhibition of the Substance P-induced luminescence against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Quantitative Data: NK1 Receptor Antagonist Activity in Reporter Assays
Quantitative data from reporter gene assays for NK1 receptor antagonists are less commonly reported in a standardized format compared to binding and calcium mobilization assays. The results are often presented as IC₅₀ values, but these can be highly dependent on the specific cell line, reporter construct, and assay conditions used. Researchers should establish their own baseline with known antagonists for comparison.
Conclusion
The in vitro assays described in these application notes provide a robust framework for the identification and characterization of novel NK1 receptor antagonists. The choice of assay will depend on the specific stage of the drug discovery process. Radioligand binding assays are ideal for determining the direct interaction and affinity of a compound for the receptor. Calcium mobilization and reporter gene assays provide valuable information on the functional consequences of this binding and the compound's potency as an antagonist. By employing these detailed protocols, researchers can generate reliable and reproducible data to advance the development of new therapeutics targeting the NK1 receptor.
References
- 1. Transfection and reporter assay [bio-protocol.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 7. addgene.org [addgene.org]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for Tachykinin Antagonist 1 in Pain Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tachykinin family of neuropeptides, particularly Substance P (SP), and its high-affinity receptor, the neurokinin-1 receptor (NK1R), are key players in the transmission and modulation of nociceptive signals.[1][2] Found predominantly in primary afferent C-fibers, Substance P is released in the spinal cord following noxious stimuli, where it binds to NK1 receptors on postsynaptic neurons, contributing to pain perception.[1] Tachykinin antagonist 1, or NK1 receptor antagonists, are compounds that block the binding of Substance P to its receptor, thereby inhibiting its downstream signaling cascade.[3]
While preclinical studies in animal models have demonstrated the potential of NK1 receptor antagonists to alleviate pain, particularly in sensitized states like hyperalgesia, their translation to clinical analgesia in humans has been challenging.[1][4] Nevertheless, these antagonists remain invaluable research tools for elucidating the intricate mechanisms of pain transmission and for the preclinical assessment of novel analgesic strategies. This document provides detailed application notes and experimental protocols for utilizing Tachykinin antagonist 1 in the study of pain.
Signaling Pathway of Substance P and the NK1 Receptor in Pain Transmission
Substance P, an undecapeptide neuropeptide, is a critical mediator in pain signaling.[1][2] Upon its release from the central terminals of primary sensory neurons in the dorsal horn of the spinal cord, Substance P binds to the NK1 receptor, a G protein-coupled receptor (GPCR). This binding initiates a cascade of intracellular events that modulate neuronal excitability and contribute to the sensation of pain.
The activated NK1 receptor can couple to different G proteins, primarily Gq/11 and Gi/o, leading to the activation of multiple downstream effector systems. One major pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These events can lead to the modulation of ion channel activity, including the potentiation of NMDA receptor currents and the inhibition of certain potassium channels, ultimately resulting in neuronal depolarization and increased excitability.
Furthermore, NK1 receptor activation can also involve tyrosine kinase signaling pathways and the modulation of M-type potassium channels and T-type calcium channels.[3] The binding of Substance P to the NK1 receptor also leads to the receptor's internalization, a process that can contribute to sustained neuronal excitation and the potentiation of pain signals.[5] Tachykinin antagonist 1 competitively binds to the NK1 receptor, preventing Substance P from initiating these signaling cascades.
Data Presentation: Efficacy of Tachykinin Antagonist 1 in Preclinical Pain Models
The following tables summarize the quantitative data on the efficacy of various NK1 receptor antagonists in established animal models of pain.
Table 1: Efficacy of NK1 Receptor Antagonists in the Formalin Test in Rodents
| Antagonist | Species | Dose (mg/kg) | Route of Administration | Phase of Formalin Test | % Inhibition of Nociceptive Behavior | Reference |
| CI-1021 | Mouse | 1-30 | s.c. | Late Phase | Dose-dependent, MED of 3 mg/kg | [6] |
| CP-99,994 | Mouse | 3-30 | s.c. | Late Phase | Dose-dependent, MED of 3 mg/kg | [6] |
| SR 140333 | Mouse | 1-100 | s.c. | Late Phase | Dose-dependent, MED of 10 mg/kg | [6] |
| SR140333B | Rat | 3 | Systemic | Both Phases | ~50% reduction | [7] |
MED: Minimum Effective Dose s.c.: subcutaneous
Table 2: Efficacy of NK1 Receptor Antagonists in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rodents
| Antagonist | Species | Dose (mg/kg) | Route of Administration | Pain Modality | Effect | Reference |
| CI-1021 | Rat | 10-100 | s.c. | Thermal Hyperalgesia | Blocked | [6] |
| CI-1021 | Rat | 10-100 | s.c. | Mechanical Allodynia | Blocked | [6] |
| CI-1021 | Rat | 10-100 | s.c. | Cold Allodynia | Blocked | [6] |
| CI-1021 | Guinea Pig | 0.1 | p.o. | Hypersensitivity | Blocked (MED) | [6] |
| RP67580 | Rat | 0.3 nmol | i.th. | Mechanical Allodynia | Prevented naltrexone-induced allodynia | [1] |
p.o.: per os (oral) i.th.: intrathecal
Experimental Protocols
Formalin Test for Inflammatory Pain
The formalin test is a widely used model of tonic, localized inflammatory pain. It produces a biphasic nociceptive response: an early, acute phase resulting from direct activation of nociceptors, and a late, inflammatory phase.[4]
Materials:
-
Tachykinin antagonist 1 of interest
-
Vehicle for antagonist administration
-
Formalin solution (1-5% in saline)
-
Syringes for drug and formalin administration
-
Observation chambers with a clear floor
-
Timer
-
Experimental animals (mice or rats)
Procedure:
-
Acclimatization: Acclimatize animals to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer the Tachykinin antagonist 1 or vehicle at the appropriate time before formalin injection, depending on the route of administration and the drug's pharmacokinetic profile.
-
Formalin Injection: Inject a standard volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, place the animal back into the observation chamber and start the timer. Observe the animal's behavior for a set period (e.g., 60 minutes).
-
Data Quantification: Record the amount of time the animal spends licking, biting, or flinching the injected paw. This is typically done in 5-minute intervals. The early phase is generally considered the first 5-10 minutes, and the late phase is from 15-60 minutes post-injection.
-
Data Analysis: Compare the total time spent in nociceptive behaviors between the antagonist-treated and vehicle-treated groups for both phases. Calculate the percentage of inhibition.
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
The CCI model is a widely used animal model of peripheral nerve injury-induced neuropathic pain, characterized by the development of allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).
Materials:
-
Tachykinin antagonist 1 of interest
-
Vehicle for antagonist administration
-
Anesthetic
-
Surgical instruments (forceps, scissors)
-
Suture material (e.g., 4-0 chromic gut or silk)
-
Von Frey filaments (for mechanical allodynia testing)
-
Plantar test apparatus (for thermal hyperalgesia testing)
-
Experimental animals (rats)
Procedure:
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.
-
Close the muscle and skin layers with sutures.
-
A sham surgery group should have the nerve exposed but not ligated.
-
-
Post-operative Recovery: Allow the animals to recover for several days to a week for the neuropathic pain symptoms to develop.
-
Baseline Pain Assessment: Before drug administration, assess baseline mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus.
-
Drug Administration: Administer the Tachykinin antagonist 1 or vehicle.
-
Post-drug Pain Assessment: At various time points after drug administration, reassess mechanical allodynia and thermal hyperalgesia.
-
Data Analysis: Compare the withdrawal thresholds (for von Frey) and latencies (for plantar test) between the antagonist-treated, vehicle-treated, and sham groups.
Conclusion
Tachykinin antagonist 1 remains a crucial pharmacological tool for investigating the role of Substance P and the NK1 receptor in pain transmission. The detailed protocols and summarized data provided in these application notes offer a framework for researchers to design and execute robust preclinical studies. While the clinical analgesic efficacy of NK1 receptor antagonists has been limited, their utility in dissecting the molecular and cellular mechanisms of pain continues to be of high value to the scientific community. A thorough understanding of their mechanism of action and careful application in relevant animal models will continue to advance our knowledge of pain pathophysiology and aid in the development of novel therapeutic strategies.
References
- 1. Neurokinin 1 receptor activation in the rat spinal cord maintains latent sensitization, a model of inflammatory and neuropathic chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Chronic Constriction Injury Model - Creative Biolabs [creative-biolabs.com]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application of Neurokinin-1 (NK1) Receptor Antagonists in Preclinical Models of Anxiety and Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P (SP), has emerged as a significant target in the development of novel anxiolytic and antidepressant therapies. Substance P and its receptor are densely expressed in brain regions critical for processing stress and emotion, including the amygdala, hippocampus, and prefrontal cortex. Preclinical research in rodent models has been instrumental in elucidating the therapeutic potential of NK1 receptor antagonists. These studies utilize a variety of behavioral paradigms that aim to model aspects of anxiety and depression in humans. This document provides detailed application notes and protocols for the use of NK1 receptor antagonists in key preclinical models.
Signaling Pathways of the NK1 Receptor
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates downstream signaling through two primary pathways:
-
Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade modulates neuronal excitability and neurotransmitter release.
-
Gs Pathway: The NK1 receptor can also couple to the Gs protein, leading to the activation of adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP), which then activates protein kinase A (PKA). The PKA pathway is involved in regulating gene expression and synaptic plasticity, processes implicated in the long-term effects of stress and antidepressants.
Anxiety Models: The Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the exploration of the open arms.
Experimental Protocol: Elevated Plus-Maze
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).
-
The maze should be elevated to a height of 50-70 cm above the floor.
-
The apparatus should be made of a non-porous material for easy cleaning between trials.
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer the NK1 receptor antagonist or vehicle at the appropriate time before testing (e.g., 30-60 minutes for intraperitoneal injection).
-
Place the animal on the central platform facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with a 70% ethanol solution between animals to eliminate olfactory cues.
Data Analysis:
-
Primary Measures:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Derived Measures:
-
Percentage of time spent in the open arms = (Time in open arms / Total time in all arms) x 100.
-
Percentage of open arm entries = (Number of open arm entries / Total number of arm entries) x 100.
-
-
Anxiolytic-like effects are indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
Quantitative Data for NK1 Antagonists in the Elevated Plus-Maze
| NK1 Antagonist | Species | Dose Range | Route of Administration | Key Findings |
| MK-869 (Aprepitant) | Gerbil | 0.01 - 3 mg/kg | Oral (p.o.) | Increased percentage of open arm time and entries at 0.03-0.3 mg/kg.[1] |
| L-733,060 | Gerbil | 1 - 10 mg/kg | Oral (p.o.) | Anxiolytic-like effects on percentage of open arm time at 3-10 mg/kg.[1] |
| L-742,694 | Gerbil | 1 - 30 mg/kg | Oral (p.o.) | Anxiolytic-like effects on percentage of open arm time at 3-10 mg/kg.[1] |
| CP-99,994 | Gerbil | 3 - 30 mg/kg | Oral (p.o.) | Produced an anxiolytic-like effect on stretch-attend postures.[1] |
| CP-122,721 | Gerbil | 3 - 30 mg/kg | Oral (p.o.) | Increased percentage of open arm time at 30 mg/kg.[1] |
| GR-205171 | Gerbil | 0.3 - 5.0 mg/kg | Intraperitoneal (i.p.) | Dose-dependently increased percentage of time in open arms and percentage of open arm entries. |
Depression Models: The Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for screening potential antidepressant drugs. The test is based on the observation that animals will develop an immobile posture after a period of active swimming in an inescapable cylinder of water. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.
Experimental Protocol: Forced Swim Test
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter).
-
The cylinder is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or hind limbs (e.g., 15-30 cm).
Procedure:
-
Pre-test Session (Day 1):
-
Place each animal individually into the swim cylinder for a 15-minute session.
-
This initial exposure induces a state of helplessness.
-
After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2, 24 hours later):
-
Administer the NK1 receptor antagonist or vehicle at the appropriate time before the test session.
-
Place the animal back into the swim cylinder for a 5 or 6-minute session.[2]
-
Record the entire session with a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test session.
-
Immobility: The animal is judged to be immobile when it remains floating motionless, making only small movements necessary to keep its head above water.
-
Active Behaviors: Swimming and climbing are considered active, escape-related behaviors.
-
Antidepressant-like effects are indicated by a significant reduction in immobility time.
-
Quantitative Data for NK1 Antagonists in the Forced Swim Test
| NK1 Antagonist | Species | Dose Range | Route of Administration | Key Findings |
| CP-96,345 | Rat | 2.5 - 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased immobility time.[3] |
| SR 48968 | Rat | 2.5 - 10 mg/kg | Intraperitoneal (i.p.) | Decreased immobility time, with a maximal effect at 2.5 mg/kg.[3] |
| SR 142801 | Rat | 2.5 - 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependently decreased immobility time.[3] |
| GR205171 | Mouse | 10 and 30 mg/kg | Intraperitoneal (i.p.) | Had no effect alone but potentiated the antidepressant-like activity of subactive doses of SSRIs. |
Depression Models: The Learned Helplessness Paradigm
The learned helplessness model is a well-validated animal model of depression that involves exposing animals to uncontrollable and unpredictable stress, which subsequently leads to deficits in escape learning in a new situation.
Experimental Protocol: Learned Helplessness
Apparatus:
-
Induction Phase: A chamber with a grid floor capable of delivering scrambled electric foot shocks.
-
Testing Phase: A shuttle box with two compartments separated by a gate, also equipped with a grid floor for shock delivery. A cue (e.g., light or tone) signals the onset of the shock.
Procedure:
-
Induction Phase (Day 1):
-
Place the animal in the induction chamber.
-
Deliver a series of inescapable and unpredictable foot shocks (e.g., 60-100 shocks, 0.6-0.8 mA, 15-second duration, variable inter-shock interval of 60-90 seconds).
-
A control group should be placed in the same chamber for the same duration without receiving shocks.
-
-
Drug Administration:
-
Administer the NK1 receptor antagonist or vehicle daily for a predetermined period (e.g., 7-14 days) following the induction phase.
-
-
Testing Phase (e.g., on Day 15):
-
Place the animal in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the cue, followed by a foot shock.
-
The animal can escape the shock by moving to the other compartment.
-
Record the latency to escape and the number of escape failures (i.e., the animal does not cross to the other compartment within a set time, e.g., 20 seconds).
-
Conduct multiple trials (e.g., 30 trials).
-
Data Analysis:
-
Primary Measures:
-
Mean escape latency.
-
Total number of escape failures.
-
-
An antidepressant-like effect is indicated by a significant reduction in escape latency and/or the number of escape failures in the drug-treated group compared to the vehicle-treated helpless group.
Conclusion
The preclinical models described provide a robust framework for evaluating the anxiolytic and antidepressant potential of NK1 receptor antagonists. The data generated from these behavioral assays, when combined with an understanding of the underlying signaling pathways, offer valuable insights for the continued development of this promising class of therapeutic agents. Careful attention to protocol details and the inclusion of appropriate controls are essential for generating reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like activity of selective serotonin reuptake inhibitors combined with a NK1 receptor antagonist in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Tachykinin Antagonist 1 (NK1R) Efficacy in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Tachykinin 1 receptor (NK1R), also known as the Substance P receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] The endogenous ligand for NK1R is Substance P (SP), an eleven-amino acid neuropeptide.[1][2] The binding of SP to NK1R activates downstream signaling pathways, primarily through the Gq/11 family of G-proteins. This activation stimulates phospholipase Cβ (PLCβ), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic Ca2+ concentration.[1][3] This calcium signal initiates a cascade of cellular responses. Following activation, the NK1R is internalized, a process mediated by β-arrestin, which plays a key role in receptor desensitization and resensitization.[1][4]
The involvement of the SP/NK1R system in various pathophysiological conditions has made it an attractive target for drug development.[5][6] NK1R antagonists have shown therapeutic potential as antiemetics, antidepressants, and analgesics.[5] Furthermore, emerging evidence suggests a role for NK1R in cancer progression, opening up new avenues for therapeutic intervention.[7][8][9]
This document provides detailed application notes and protocols for utilizing cell culture models to assess the efficacy of Tachykinin antagonist 1 (NK1R) candidates. It covers the selection of appropriate cell lines, experimental protocols for key assays, and data analysis methods.
Choosing a Cell Culture Model
The selection of an appropriate cell line is critical for the successful evaluation of NK1R antagonist efficacy. Several commercially available cell lines are suitable for this purpose, either endogenously expressing NK1R or stably transfected with the human NK1R.
Table 1: Commonly Used Cell Lines for NK1R Antagonist Testing
| Cell Line | Description | Key Features | Recommended Assays |
| HEK293 | Human Embryonic Kidney cells | Commonly used for recombinant expression of GPCRs.[5][7] Robust and easy to transfect and culture. | Calcium Mobilization, Receptor Binding, Receptor Internalization |
| CHO-K1 | Chinese Hamster Ovary cells | Another popular host for stable expression of recombinant receptors.[10] Low endogenous GPCR expression. | Calcium Mobilization, Receptor Binding, Receptor Internalization |
| U373 MG | Human Astrocytoma/Glioblastoma cells | Endogenously express the full-length NK1R.[5][11] Relevant for studying NK1R in the context of neuroinflammation and brain cancers. | Calcium Mobilization, Cell Proliferation, Cell Migration |
| SH-SY5Y | Human Neuroblastoma cells | A human cell line derived from a neuroblastoma tumor.[12] Can be differentiated into a neuronal phenotype. Stably expressing NK1R tagged with tGFP are available.[12] | Receptor Internalization, Calcium Mobilization |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NK1R signaling pathway and a general experimental workflow for testing antagonist efficacy.
Caption: NK1R Signaling Pathway.
Caption: Experimental Workflow for Antagonist Testing.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a test compound to inhibit the SP-induced increase in intracellular calcium.
Materials:
-
NK1R-expressing cells (e.g., HEK293-NK1R, CHO-K1/NK1, U373 MG)
-
Black, clear-bottom 96-well or 384-well microplates
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Substance P (agonist)
-
Test compounds (antagonists)
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
The day before the assay, seed the NK1R-expressing cells into black, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well for a 96-well plate).[13]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution. For Fluo-4 AM, dissolve it in DMSO to make a stock solution. On the day of the assay, dilute the Fluo-4 AM stock solution in HBSS with 20 mM HEPES to the final working concentration (e.g., 2-5 µM). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization. Probenecid (2.5 mM) can be included to inhibit organic anion transporters.[14]
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).[13]
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light.[4][13]
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds (antagonists) and Substance P (agonist) in HBSS with 20 mM HEPES. The final concentrations should be prepared at a higher concentration (e.g., 4X or 5X) to account for dilution upon addition to the cell plate.
-
-
Assay Measurement:
-
After incubation, gently wash the cells twice with HBSS to remove excess dye. Leave a final volume of buffer in each well (e.g., 100 µL for a 96-well plate).
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
The instrument will first measure the baseline fluorescence.
-
The instrument's liquid handler will then add the test compounds (antagonists) to the respective wells, and the plate will be incubated for a predetermined time (e.g., 5-15 minutes).
-
Following the antagonist pre-incubation, the instrument will add Substance P (at a concentration that elicits a sub-maximal to maximal response, e.g., EC80) to all wells to stimulate the receptor.
-
Fluorescence is monitored continuously before and after the addition of the agonist. The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve after agonist addition.
-
For each antagonist concentration, normalize the response to the control wells (agonist only) and buffer-only wells.
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15][16]
-
Receptor Binding Assay (Competitive)
This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the NK1R.
Materials:
-
Membrane preparations from cells expressing NK1R or whole cells
-
Radiolabeled NK1R ligand (e.g., [3H]-Substance P)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Test compounds (antagonists)
-
Non-specific binding control (a high concentration of an unlabeled NK1R ligand, e.g., 1 µM unlabeled Substance P)
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Filtration manifold
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation (if applicable):
-
Harvest NK1R-expressing cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation/cells + radiolabeled ligand + assay buffer.
-
Non-specific Binding: Membrane preparation/cells + radiolabeled ligand + high concentration of unlabeled ligand.
-
Test Compound: Membrane preparation/cells + radiolabeled ligand + serial dilutions of the test compound.
-
-
The final volume in each well should be constant (e.g., 250 µL).[6]
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[6]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For each concentration of the test compound, calculate the percentage of inhibition of specific binding.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[16]
-
Receptor Internalization Assay
This assay visualizes and quantifies the inhibition of agonist-induced NK1R internalization by an antagonist.
Materials:
-
Cells stably expressing a fluorescently tagged NK1R (e.g., SH-SY5Y-NK1R-tGFP).[12]
-
Glass-bottom culture dishes or multi-well plates suitable for microscopy.
-
Cell culture medium.
-
Substance P (agonist).
-
Test compounds (antagonists).
-
Nuclear stain (e.g., DAPI).
-
Fixative (e.g., 4% paraformaldehyde).
-
High-content imaging system or a fluorescence microscope with a camera.
-
Image analysis software.
Protocol:
-
Cell Plating:
-
Seed the fluorescently tagged NK1R-expressing cells onto glass-bottom dishes or plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with different concentrations of the test compound (antagonist) or vehicle control for a predetermined pre-incubation period (e.g., 15-30 minutes).
-
Add Substance P (at a concentration that induces robust internalization, e.g., 100 nM) to the wells and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.[2]
-
-
Cell Fixation and Staining:
-
After incubation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Stain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS and add fresh PBS or mounting medium for imaging.
-
-
Image Acquisition:
-
Acquire images of the cells using a high-content imaging system or a fluorescence microscope. Capture images in both the green (for NK1R-GFP) and blue (for DAPI) channels.
-
-
Image Analysis and Quantification:
-
Analyze the acquired images using appropriate software.
-
Quantify receptor internalization by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles or puncta.[12] This can be done by:
-
Counting the number of fluorescent vesicles per cell.
-
Measuring the intensity of fluorescence in the cytoplasm versus the cell membrane.
-
-
A neuron is often considered to have internalized receptors if it contains a certain number of labeled endosomes (e.g., six or more) within the soma.[3]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of internalization for each antagonist concentration relative to the agonist-only control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
-
Data Presentation: Quantitative Efficacy of NK1R Antagonists
The following table summarizes a selection of reported in vitro efficacy data for various NK1R antagonists.
Table 2: In Vitro Efficacy of Selected NK1R Antagonists
| Antagonist | Cell Line | Assay Type | Measured Parameter | Value |
| Aprepitant | U373 MG | Calcium Mobilization | IC50 | Completely blocked SP-induced calcium increase at 1 µM[17] |
| Aprepitant | HEK293-NK1R | Calcium Mobilization | IC50 | Blocked SP-induced calcium increase at 1 µM[8] |
| Aprepitant | MG-63 (Osteosarcoma) | Cell Viability (MTT) | IC50 | 31.55 µM (24h)[9] |
| Aprepitant | U87 (Glioblastoma) | Cell Viability (Resazurin) | IC50 | ~33.21 µM (24h)[18] |
| L-733,060 | HEK293-NK1R | Calcium Mobilization | IC50 | Blocked SP-induced calcium increase at 3 µM[8] |
| L-733,060 | SKN-BE(2) (Neuroblastoma) | Cell Growth | IC50 | Micromolar concentrations inhibited growth[19] |
| L-733,060 | GAMG (Glioma) | Cell Growth | IC50 | Micromolar concentrations inhibited growth[19] |
| (+/-)-CP 96,345 | U373 MG | Calcium Mobilization | IC50 | 0.4 nM (against 100 nM SP)[11] |
| RP 67580 | U373 MG | Calcium Mobilization | IC50 | 9 nM (against 100 nM SP)[11] |
Note: Assay conditions and methodologies can vary between studies, leading to differences in reported values. This table is for comparative purposes.
Conclusion
The cell culture models and experimental protocols described in these application notes provide a robust framework for the in vitro evaluation of Tachykinin antagonist 1 efficacy. By employing a combination of functional assays, such as calcium mobilization and receptor internalization, alongside receptor binding assays, researchers can comprehensively characterize the pharmacological profile of novel NK1R antagonists. The choice of cell line should be guided by the specific research question, with recombinant cell lines offering a clean system for initial screening and endogenously expressing cell lines providing a more physiologically relevant context. Careful data analysis and determination of key parameters like IC50 and Ki are essential for ranking compound potency and guiding further drug development efforts.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. innoprot.com [innoprot.com]
- 3. Increased Neuronal Expression of Neurokinin-1 Receptor and Stimulus-Evoked Internalization of the Receptor in the Rostral Ventromedial Medulla of the Rat after Peripheral Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Substance P Induces Rapid and Transient Membrane Blebbing in U373MG Cells in a p21-Activated Kinase-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. Substance P-evoked calcium mobilization and ionic current activation in the human astrocytoma cell line U 373 MG: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of neurokinin 1 receptor internalization and recycling in guinea-pig myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Pathogenic role of the SP/ NK1R system in GBM cells through inhibiting the thioredoxin system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The NK1 receptor is involved in the antitumoural action of L-733,060 and in the mitogenic action of substance P on neuroblastoma and glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tachykinin Antagonist 1 (NK1R) Delivery in CNS Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies for the delivery of Tachykinin Antagonist 1 (Neurokinin-1 Receptor Antagonist) to the central nervous system (CNS) for research purposes. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams to guide the design and execution of CNS studies involving NK1R antagonists.
Introduction
Tachykinin NK1 receptors, the primary target of Substance P, are implicated in a variety of CNS functions and disorders, including pain, inflammation, anxiety, and depression. Effective delivery of NK1R antagonists across the blood-brain barrier (BBB) is a critical challenge in CNS drug development. This document outlines several established and emerging methods for delivering these antagonists to the CNS in preclinical models, enabling researchers to investigate their therapeutic potential.
Data Presentation
Table 1: Pharmacokinetic and Administration Data for Common NK1R Antagonists in CNS Studies
| Antagonist | Animal Model | Administration Route | Dose Range | Key CNS Effects | Reference |
| Aprepitant | Mouse | Intraperitoneal (IP) | 40, 120, 360 mg/kg | Improved neurological deficits after intracerebral hemorrhage.[1][2] | [1][2] |
| Mouse | Intracerebroventricular (ICV) | - | Used to study downstream signaling pathways.[1] | [1] | |
| Ferret | Oral (p.o.) | 1-2 mg/kg | Brain cortex concentrations of 80-150 ng/g 24h post-dose.[3] | [3] | |
| Fosaprepitant | Human | Intravenous (IV) | 115 mg | Rapidly converted to aprepitant; achieves similar 24h plasma concentration to 125 mg oral aprepitant.[4] | [4] |
| L-733,060 | Rat | Intravenous (IV) | < 3000 µg/kg | Did not cause adverse cardiovascular effects.[5] | [5] |
| Rat | Intraperitoneal (i.p.) | - | Weakened retention of a well-learned sequence, allowing faster acquisition of a new sequence.[6] | [6] | |
| Mouse | Intracerebroventricular (ICV) | 1, 10, 100, 500 pmol | Modulated anxiety-like behavior in the elevated plus-maze test.[7] | [7] | |
| Rat | Microinjection (Medial Septum) | 0.0176 µg/µl, 0.176 µg/µl | Antagonized Substance P-induced suppression of CA1 population spike.[8] | [8] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of Aprepitant in Mice
This protocol describes the direct administration of an NK1R antagonist into the cerebral ventricles, bypassing the blood-brain barrier.[9]
Materials:
-
Aprepitant
-
Vehicle (e.g., 10% DMSO)[1]
-
Stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
10 µl Hamilton syringe with a 26-gauge needle
-
Infusion pump
-
Surgical tools (drill, sutures, etc.)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane and place it in a stereotaxic frame. Ensure the skull is level.
-
Surgical Site Preparation: Make a midline incision on the scalp to expose the skull. Clean the skull surface.
-
Craniotomy: Drill a small burr hole over the target injection site. For the left lateral ventricle, the coordinates relative to bregma are: 0.3 mm posterior, 1.0 mm lateral.[1]
-
Injection:
-
Lower the 26-gauge needle of a 10 µl Hamilton syringe to a depth of 2.3 mm from the skull surface.[1]
-
Infuse the aprepitant solution at a controlled rate of 1 µl/min using an infusion pump.[1]
-
After the infusion is complete, leave the needle in place for an additional 5 minutes to prevent backflow.[1]
-
-
Closure: Slowly retract the needle over 5 minutes.[1] Suture the scalp incision.
-
Post-operative Care: Monitor the animal during recovery from anesthesia. Provide appropriate post-operative analgesia and care.
Protocol 2: Stereotaxic Microinjection of an NK1R Antagonist into the Rat Amygdala
This protocol allows for the targeted delivery of an NK1R antagonist to a specific brain region, such as the amygdala, which is involved in anxiety and fear responses.
Materials:
-
NK1R Antagonist (e.g., L-733,060)
-
Vehicle solution
-
Stereotaxic frame
-
Anesthesia
-
Microinjection pump and syringe
-
Guide cannula and injector
-
Surgical tools
-
Animal model: Adult male Wistar rats
Procedure:
-
Cannula Implantation (if applicable for chronic studies):
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a craniotomy over the amygdala. Stereotaxic coordinates for the central nucleus of the amygdala can be determined from a rat brain atlas.
-
Implant a guide cannula aimed at the target region and secure it with dental cement.
-
-
Microinjection:
-
If using an implanted cannula, gently restrain the awake animal and insert the injector, which extends beyond the guide cannula to the target depth.
-
For acute injections, perform the craniotomy and lower the injection needle to the target coordinates under anesthesia.
-
Infuse the NK1R antagonist solution at a slow rate (e.g., 0.1-0.2 µl/min) to a final volume of 0.2-0.5 µl per side.
-
Leave the injector in place for a few minutes post-injection to allow for diffusion.
-
-
Post-procedure Care: For acute procedures, suture the incision. For chronic preparations, replace the dummy cannula. Monitor the animal for recovery.
Protocol 3: Systemic Administration of Aprepitant in Mice for CNS Studies
Systemic administration is a less invasive method, relying on the ability of the antagonist to cross the blood-brain barrier. Aprepitant has been shown to cross the BBB.[4]
Materials:
-
Aprepitant
-
Vehicle (e.g., 10% DMSO)[1]
-
Syringes and needles for intraperitoneal (IP) injection
-
Animal model: Adult male CD-1 mice[1]
Procedure:
-
Drug Preparation: Dissolve Aprepitant in the vehicle to the desired concentration. For example, a concentration of 30 mg/ml in 10% DMSO has been used.[1]
-
Injection: Administer the aprepitant solution via intraperitoneal (IP) injection. Doses of 40, 120, and 360 mg/kg have been tested in mice.[1]
-
Timing: The timing of administration will depend on the experimental design. For example, injection 1 hour after an induced intracerebral hemorrhage has been reported.[1]
-
Behavioral/Physiological Assessment: Conduct behavioral tests or physiological measurements at the desired time points after administration to assess the CNS effects of the antagonist.
Protocol 4: Preparation of NK1R Antagonist-Loaded Nanoparticles (Conceptual)
Nanoparticle-based delivery systems are an emerging strategy to enhance CNS penetration of drugs. While a specific protocol for an NK1R antagonist is not detailed in the search results, a general approach based on existing literature is presented.
Materials:
-
NK1R Antagonist (e.g., Aprepitant)
-
Biodegradable polymer (e.g., PLGA) or lipid (e.g., solid lipid nanoparticles)
-
Surfactant/stabilizer
-
Organic solvent (if using polymer)
-
Aqueous phase
-
Homogenizer or sonicator
Procedure (Emulsion-Solvent Evaporation Method for Polymeric Nanoparticles):
-
Organic Phase Preparation: Dissolve the NK1R antagonist and the polymer in a volatile organic solvent.
-
Emulsification: Add the organic phase to an aqueous phase containing a surfactant and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion continuously to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and wash them to remove excess surfactant and unencapsulated drug.
-
Characterization: Characterize the nanoparticles for size, surface charge, drug loading, and encapsulation efficiency.
-
In Vivo Administration: Resuspend the nanoparticles in a suitable vehicle for systemic administration (e.g., intravenous injection) to animal models.
Mandatory Visualizations
Caption: Tachykinin NK1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for CNS Studies of NK1R Antagonists.
Caption: Logical Relationships of NK1R Antagonist Delivery Methods for CNS Studies.
References
- 1. Aprepitant attenuates NLRC4-dependent neuronal pyroptosis via NK1R/PKCδ pathway in a mouse model of intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NK1 antagonist L-733,060 facilitates sequence learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurokinin receptor mechanisms in forebrain medial septum modulate nociception in the formalin model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KoreaMed [koreamed.org]
Application Notes and Protocols for Immunohistochemical Localization of the Neurokinin-1 Receptor
These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of the Neurokinin-1 (NK1) receptor in tissue samples. This guide is intended for researchers, scientists, and drug development professionals working to identify the cellular and subcellular distribution of the NK1 receptor, a key player in pain, inflammation, and cancer signaling pathways.
Introduction
The Neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor involved in a multitude of physiological and pathological processes.[1][2][3] Its role in mediating inflammatory responses, transmitting pain signals, and promoting tumor growth has made it a significant target for therapeutic intervention.[1][4][5] Accurate localization of NK1R in tissues is crucial for understanding its function in disease and for the development of targeted therapies. Immunohistochemistry is a powerful technique that allows for the visualization of NK1R protein expression within the morphological context of the tissue.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the immunohistochemical staining of the NK1 receptor. These values are derived from various antibody datasheets and published protocols and may require optimization for specific experimental conditions.
Table 1: Primary Antibody Dilutions for NK1 Receptor IHC
| Application | Antibody Type | Recommended Dilution | Reference |
| Immunohistochemistry (Paraffin) | Polyclonal | 1:100 - 1:1000 | [6][7][8] |
| Immunohistochemistry (Frozen) | Polyclonal | 1:60 - 1:5000 | [6][9][10] |
| Immunocytochemistry | Polyclonal | 1:200 | [8] |
Table 2: Antigen Retrieval Conditions
| Method | Reagent | pH | Temperature | Duration | Reference |
| Heat-Induced Epitope Retrieval (HIER) | 10 mM Sodium Citrate Buffer | 6.0 | 95-100°C | 10-20 minutes | [7][11][12][13] |
| Heat-Induced Epitope Retrieval (HIER) | Tris-EDTA Buffer | 9.0 | 95-100°C | 10-20 minutes | [12][14] |
| Proteolytic-Induced Epitope Retrieval (PIER) | Trypsin or Proteinase K | ~7.4 | 37°C | 10-15 minutes | [14][15] |
Experimental Protocol: Immunohistochemistry for NK1 Receptor
This protocol outlines the steps for localizing the NK1 receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate sections by sequential immersion in 95% and 70% ethanol for 3 minutes each.
-
Rinse slides in distilled water.
2. Antigen Retrieval:
-
This step is crucial for unmasking the antigenic epitope that may be cross-linked by formalin fixation.[12][14]
-
Heat-Induced Epitope Retrieval (HIER) is the most common method.
-
Immerse slides in a staining container filled with 10 mM Sodium Citrate Buffer, pH 6.0.
-
Heat the container in a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[12][13]
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[13]
-
Rinse slides with Phosphate Buffered Saline (PBS).
-
3. Blocking of Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[13]
-
Rinse slides twice with PBS for 5 minutes each.
4. Blocking of Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[13] This step is important to prevent non-specific binding of the primary and secondary antibodies.
5. Primary Antibody Incubation:
-
Dilute the anti-NK1 receptor primary antibody in the blocking buffer to the desired concentration (refer to Table 1).
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.[10]
6. Secondary Antibody Incubation:
-
Wash slides three times with PBS for 5 minutes each.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.
7. Detection:
-
Wash slides three times with PBS for 5 minutes each.
-
Apply an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) and incubate for 30 minutes at room temperature.
-
Wash slides three times with PBS for 5 minutes each.
-
Develop the color by applying a peroxidase substrate solution, such as 3,3'-Diaminobenzidine (DAB), until the desired stain intensity is reached (typically 2-10 minutes).[7][13] Monitor the reaction under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin for 1-2 minutes to visualize cell nuclei.[7][13]
-
Rinse slides in running tap water.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%).
-
Clear the slides in two changes of xylene.
-
Mount the coverslip using a permanent mounting medium.
Visualization of Pathways and Workflows
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor activates G-proteins, leading to the initiation of several downstream signaling cascades.[1][16] These pathways are involved in cell proliferation, inflammation, and survival.[2][4]
Caption: NK1 Receptor Signaling Cascade.
Immunohistochemistry Experimental Workflow
The following diagram illustrates the key steps involved in the immunohistochemical localization of the NK1 receptor.
Caption: IHC Workflow for NK1R Localization.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin 1 Receptor (NK1R) (extracellular) Polyclonal Antibody, Atto™ 488 (ATR-001-AG-50UL) [thermofisher.com]
- 7. 7tmantibodies.com [7tmantibodies.com]
- 8. eu.7tmantibodies.com [eu.7tmantibodies.com]
- 9. immunostar.com [immunostar.com]
- 10. Neurokinin 1 Receptor Expression in the Rat Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Antigen Retrieval Technique for Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 15. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Calcium Imaging Assays of NK1 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The interaction between SP and NK1R is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and cancer progression. Activation of the NK1R, which predominantly couples to the Gq alpha subunit of heterotrimeric G-proteins, initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]i). This makes the measurement of intracellular calcium a robust method for studying NK1R activation and for screening potential agonists and antagonists.
This document provides detailed protocols for utilizing calcium imaging assays, specifically with the fluorescent indicator Fluo-4, to monitor the activation of the NK1R in a laboratory setting.
NK1 Receptor Signaling Pathway
Upon binding of its agonist, Substance P, the NK1 receptor undergoes a conformational change, activating the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This rapid increase in intracellular calcium can be detected by fluorescent calcium indicators.[1][2][3]
Experimental Protocols
Materials and Reagents
-
HEK293 or CHO cells stably expressing human NK1 receptor
-
Cell culture medium (e.g., DMEM or Ham's F-12) with 10% FBS and appropriate selection antibiotics
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Substance P (agonist)
-
Aprepitant (antagonist)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Protocol 1: Agonist-Induced NK1R Activation
This protocol details the steps to measure the dose-dependent activation of the NK1 receptor by its agonist, Substance P.
-
Cell Plating:
-
The day before the assay, seed HEK293-NK1R or CHO-NK1R cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[4]
-
For a 384-well plate, seed 10,000 to 20,000 cells per well in 25 µL of growth medium.[4]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM should be between 2-5 µM.
-
The loading solution should also contain 0.02-0.04% Pluronic F-127 to aid in dye solubilization.
-
Optionally, include 2.5 mM probenecid to inhibit dye extrusion from the cells.
-
Remove the growth medium from the cell plate and add 100 µL (for 96-well) or 25 µL (for 384-well) of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Agonist Preparation:
-
Prepare a serial dilution of Substance P in HBSS at concentrations ranging from 1 pM to 10 µM.
-
-
Calcium Flux Measurement:
-
Place the cell plate and the agonist plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the Substance P dilutions to the cell plate and immediately begin recording the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the logarithm of the Substance P concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Antagonist Inhibition of NK1R Activation
This protocol is for determining the potency of an NK1R antagonist, such as aprepitant.
-
Cell Plating and Dye Loading: Follow steps 1 and 2 from Protocol 1.
-
Antagonist Incubation:
-
Prepare serial dilutions of the antagonist (e.g., aprepitant) in HBSS.
-
After the dye loading incubation, wash the cells once with HBSS.
-
Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Challenge:
-
Prepare a solution of Substance P at a concentration equal to its EC80 value (determined from Protocol 1).
-
-
Calcium Flux Measurement:
-
Place the plates in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add the EC80 concentration of Substance P to all wells (except for negative controls) and record the fluorescence signal for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response for each antagonist concentration.
-
Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Quantitative Data Summary
| Parameter | Agonist/Antagonist | Cell Line | Reported Value | Reference |
| EC50 | Substance P | HEK293-NK1R | -log EC50 of 8.5 ± 0.3 M | [5][6] |
| EC50 | Substance P | 3T3-NK1R | -log EC50 of -8.53 ± 0.27 M | [5] |
| IC50 | Aprepitant | HEK293-NK1R | Blocks 100 nM SP-induced Ca2+ increase at 1 µM | [7] |
| IC50 | Aprepitant | Osteosarcoma Cells | 31.55 µM (cell viability) | [8] |
| Z'-factor | GPCR Calcium Assay | NPSR-CHO | 0.71 (agonist mode), 0.59 (antagonist mode) | [4] |
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening assay.[9][10] It is calculated using the following formula:
Z' = 1 - [ (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative| ]
Where:
-
Mean_positive: Mean signal of the positive control (e.g., maximal agonist response).
-
SD_positive: Standard deviation of the positive control.
-
Mean_negative: Mean signal of the negative control (e.g., buffer or vehicle).
-
SD_negative: Standard deviation of the negative control.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[9][11]
Visualizations
Experimental Workflow for NK1R Calcium Imaging Assay
References
- 1. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - Rodriguez - Current Medicinal Chemistry [edgccjournal.org]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Troubleshooting & Optimization
Technical Support Center: Tachykinin Antagonist 1 (NK1 Receptor Antagonists)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tachykinin Antagonist 1 (NK1 Receptor Antagonists).
Frequently Asked Questions (FAQs)
Q1: My NK1 receptor antagonist is not dissolving in aqueous buffer. What should I do?
A1: Most NK1 receptor antagonists, such as aprepitant, have very low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended procedure is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF) to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your biological system.
Q2: After diluting my stock solution into my cell culture media, I see a precipitate. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of the antagonist in your experiment.
-
Optimize the solvent for the stock solution: While DMSO is common, for some compounds, ethanol or DMF might be a better initial solvent.
-
Use a surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final medium can help to maintain the solubility of the antagonist.
-
Warm the medium: Gently warming the culture medium to 37°C before adding the stock solution can sometimes help prevent precipitation. Add the stock solution dropwise while gently swirling the medium.[1]
-
Consider formulation strategies: For in vivo studies, consider using a formulation that enhances solubility, such as a cyclodextrin-based formulation (e.g., Captisol® for rolapitant) or a co-solvent system.[2]
Q3: How should I store my NK1 receptor antagonist?
A3: For long-term storage, NK1 receptor antagonists should be stored as a solid, protected from light, and at the temperature recommended by the manufacturer (typically -20°C). Stock solutions in organic solvents are generally stable for short periods when stored at -20°C or -80°C, but it is best practice to prepare fresh solutions. Aqueous solutions of most NK1 antagonists are not stable and should be prepared fresh for each experiment. For example, aqueous solutions of aprepitant are not recommended to be stored for more than one day.
Q4: Are there any known stability issues I should be aware of?
A4: Yes, the stability of NK1 receptor antagonists in solution can be affected by pH, temperature, and light. For instance, aprepitant has been shown to degrade under both acidic and alkaline conditions. It is crucial to check the manufacturer's data sheet for specific stability information for the antagonist you are using. Forced degradation studies on netupitant have shown it to be relatively stable under various stress conditions.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound Precipitation in Stock Solution | The concentration is too high for the chosen solvent. | - Try a lower concentration. - Gently warm the solution (if the compound is heat-stable). - Try a different organic solvent (e.g., DMSO, DMF, ethanol). |
| Precipitation Upon Dilution in Aqueous Media | The compound's solubility limit in the aqueous medium is exceeded. | - Lower the final concentration of the compound. - Increase the volume of the aqueous medium for dilution. - Add the stock solution to pre-warmed (37°C) medium while gently vortexing. - Incorporate a biocompatible surfactant (e.g., Tween® 80) into the medium. |
| Inconsistent Experimental Results | - Degradation of the compound in solution. - Inaccurate concentration of the working solution. | - Prepare fresh aqueous solutions for each experiment. - Protect stock and working solutions from light. - Ensure complete dissolution of the stock solution before making dilutions. - Verify the accuracy of your pipetting and dilution calculations. |
| Low Potency or Lack of Effect in in vivo Studies | - Poor bioavailability due to low solubility and/or precipitation at the injection site. - Rapid metabolism. | - Use a formulation designed to enhance solubility and bioavailability (e.g., cyclodextrin complexes, co-solvent systems, or nanosuspensions). - Consult the literature for appropriate dosing vehicles and routes of administration for your specific antagonist and animal model. For example, for oral gavage, a suspension in a vehicle like carboxymethylcellulose (CMC) may be required. |
Quantitative Data: Solubility of Tachykinin Antagonist 1
The following table summarizes the available solubility data for common NK1 receptor antagonists. Please note that these values are approximate and can vary between different sources and batches. Always refer to the manufacturer's certificate of analysis for the most accurate information.
| Antagonist | Solvent | Solubility |
| Aprepitant | DMSO | ~107 mg/mL[4] |
| Ethanol | ~3 mg/mL | |
| Water | Practically insoluble | |
| Maropitant Citrate | DMSO | ~100 mg/mL[5][6] |
| Ethanol | ~100 mg/mL[5][6] | |
| Water | ~3 mg/mL[5][6] (sparingly soluble, ~0.35 mg/mL at 25°C)[] | |
| Rolapitant | Aqueous (at pH 7.4) | < 4 mcg/mL[2] |
| Casopitant | - | Data not readily available in searched literature. Generally considered poorly soluble in water. |
| Netupitant | - | Data not readily available in searched literature. Generally considered poorly soluble in water. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Aprepitant in DMSO
Materials:
-
Aprepitant (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the mass of aprepitant required to make a 10 mM stock solution. The molecular weight of aprepitant is 534.43 g/mol . Mass (mg) = 10 mmol/L * 0.001 L * 534.43 g/mol * 1000 mg/g = 5.34 mg for 1 mL
-
Weigh out the calculated amount of aprepitant using an analytical balance and transfer it to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the aprepitant is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM stock solution of NK1 antagonist in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
Procedure:
-
Determine the final concentration of the antagonist needed for your experiment.
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentration.
-
Crucial Step: To avoid precipitation, add the stock solution to the pre-warmed medium dropwise while gently swirling the tube or plate.[1]
-
Ensure the final DMSO concentration is below a level that is toxic to your cells (typically ≤ 0.1%).
-
Use the freshly prepared working solutions immediately.
Signaling Pathways and Experimental Workflows
Tachykinin 1 (NK1) Receptor Signaling Pathway
Substance P, the natural ligand, binds to the NK1 receptor, a G-protein coupled receptor (GPCR). This binding primarily activates the Gq/11 alpha subunit, initiating a cascade of intracellular signaling events.
Caption: Simplified NK1 receptor signaling cascade upon Substance P binding.
Experimental Workflow: Preparing NK1 Antagonist Solutions
This workflow outlines the key steps and considerations for preparing NK1 antagonist solutions for experimental use.
Caption: Workflow for preparing NK1 antagonist solutions for experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Maropitant citrate hydrate CAS#: 359875-09-5 [m.chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Biased Gs Versus Gq Proteins and β-Arrestin Signaling in the NK1 Receptor Determined by Interactions in the Water Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
Technical Support Center: Off-Target Effects of Non-Peptide NK1 Receptor Antagonists
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with non-peptide neurokinin-1 receptor (NK1R) antagonists. The focus is on identifying and mitigating potential off-target effects that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: My non-peptide NK1R antagonist is showing unexpected cytotoxicity in my cell-based assays. What could be the cause?
A1: Unexpected cytotoxicity can stem from several off-target effects. A primary concern is the inhibition of ion channels, such as the hERG potassium channel, which is crucial for cardiac repolarization. Blockade of hERG channels can lead to cardiotoxicity.[1][2] Another possibility is mitochondrial dysfunction. Some compounds can impair mitochondrial function, leading to a decrease in ATP production and subsequent cell death.[3][4][5] It is also possible that the antagonist interacts with other critical cellular targets, and assessing a broad panel of receptors and enzymes may be necessary.
Q2: I am observing changes in intracellular calcium levels that are inconsistent with NK1R signaling. What is a likely off-target interaction?
A2: Several non-peptide NK1R antagonists have been shown to interact with L-type calcium channels.[6] For example, the antagonist CP-96,345 was found to have a high affinity for diltiazem binding sites on L-type calcium channels.[6] This interaction can lead to a blockade of calcium influx, which would be independent of the canonical NK1R-Gq pathway that mobilizes intracellular calcium stores.[7] Therefore, if your experimental results show inhibited calcium signaling where you expect mobilization, or other anomalous calcium-related effects, off-target blockade of voltage-gated calcium channels is a strong possibility.
Q3: How do the binding sites of non-peptide antagonists on the NK1 receptor differ from the native ligand, Substance P?
A3: The binding sites are distinct. Substance P, the endogenous peptide agonist, primarily interacts with the extracellular loops and the N-terminal domain of the NK1 receptor.[8] In contrast, non-peptide antagonists typically bind to a deeper, hydrophobic pocket formed by the transmembrane helices (TM3-TM7) of the receptor.[8][9][10] This difference in binding sites explains how these small molecules can act as allosteric inhibitors, preventing the conformational change needed for receptor activation without directly competing for the exact same amino acid residues as Substance P.[8]
Q4: Are there any known off-target effects for the approved drug Aprepitant?
A4: Yes. While Aprepitant is a potent and selective NK1R antagonist, it is also known to be a moderate inhibitor of the cytochrome P450 enzyme CYP3A4. This can lead to drug-drug interactions, potentially increasing the plasma concentrations of other drugs metabolized by this enzyme.[11] When using Aprepitant in your experiments, it is crucial to consider its potential effects on metabolic pathways, especially in in-vivo studies or when co-administering other compounds.
Q5: My experiments with Serlopitant are not showing the expected efficacy. Is this a known issue?
A5: Serlopitant, a non-peptide NK1R antagonist, has been investigated for the treatment of chronic pruritus. However, in Phase III clinical trials for pruritus associated with prurigo nodularis, it failed to meet the primary endpoint of statistically significant itch reduction compared to placebo, although some numerical benefit was observed.[12][13][14] Therefore, if you are observing limited efficacy in your models, it may align with the clinical findings for this particular compound.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
Problem: You observe a dose-dependent decrease in cell viability in your experiments that is not explained by NK1R antagonism.
dot
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mitochondrial ToxGlo™ Assay Protocol [promega.com]
- 4. agilent.com [agilent.com]
- 5. Mitochondrial Toxicity Assays [merckmillipore.com]
- 6. The interaction of the NK1 receptor antagonist CP-96,345 with L-type calcium channels and its functional consequences [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant [mdpi.com]
- 9. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Different binding epitopes on the NK1 receptor for substance P and non-peptide antagonist [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pharmatimes.com [pharmatimes.com]
- 13. Menlo Therapeutics Release: Serlopitant Pruritus Reduction Results From Two Phase II Studies Presented At The 26th European Academy Of Dermatology And Venereology - BioSpace [biospace.com]
- 14. | BioWorld [bioworld.com]
Navigating Tachykinin Antagonist 1 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving tachykinin antagonist 1, with a primary focus on Neurokinin-1 (NK1) receptor antagonists. The information is presented in a direct question-and-answer format to offer clear and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
A significant hurdle in the development and experimental application of tachykinin antagonists has been issues with selectivity, potency, solubility, and bioavailability.[1] This guide will address these common problems.
Q1: My tachykinin antagonist shows lower than expected potency in my in vitro assay. What are the possible causes and solutions?
A: Low potency can stem from several factors. Firstly, consider the species-specificity of the NK1 receptor. Antagonists can exhibit significantly different affinities for the human NK1 receptor compared to rodent models.[2] It is crucial to use an antagonist validated for the species of your experimental system.
Secondly, solubility issues can limit the effective concentration of the antagonist in your assay. Many non-peptide antagonists are hydrophobic.
-
Troubleshooting Steps:
-
Confirm Species Compatibility: Cross-reference the antagonist's known species selectivity with your experimental model.
-
Improve Solubility: Prepare stock solutions in an appropriate solvent like DMSO. For aqueous assay buffers, ensure the final solvent concentration is low and does not affect cell viability or receptor binding. Sonication or gentle warming can aid dissolution, but stability at higher temperatures should be verified.
-
Check Compound Integrity: Verify the purity and integrity of your antagonist compound, as degradation can lead to reduced activity.
-
Q2: I'm observing inconsistent or unexpected results in my cell-based functional assays. What could be the problem?
A: Inconsistent results in functional assays, such as calcium mobilization or inositol phosphate accumulation, can be due to several factors related to the cells, the antagonist, or the assay itself.
-
Troubleshooting Steps:
-
Cell Line Health and Receptor Expression: Ensure your cell line is healthy and consistently expresses the NK1 receptor at an adequate level. Passage number can affect receptor expression and signaling.
-
Agonist Concentration: Use a concentration of the agonist (e.g., Substance P) that is at or near its EC80 to ensure a robust signal that can be effectively inhibited.
-
Incubation Times: Optimize the pre-incubation time with the antagonist to allow for sufficient receptor binding before adding the agonist.
-
Off-Target Effects: Some NK1 receptor antagonists have been reported to interact with other targets, such as L-type calcium channels.[2] Consider whether your assay conditions might be susceptible to such off-target effects.
-
Q3: My radioligand binding assay is showing high background or non-specific binding. How can I troubleshoot this?
A: High non-specific binding can obscure the specific binding signal, making it difficult to accurately determine the antagonist's affinity.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand to non-receptor components.
-
Washing Steps: Increase the number and/or duration of washing steps to more effectively remove unbound radioligand. Ensure the wash buffer is cold to minimize dissociation of the specifically bound ligand.
-
Filter Plate Pre-treatment: If using a filter-based assay, pre-soaking the filter plates with a solution like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter itself.
-
Radioligand Concentration: Use a radioligand concentration at or below its Kd for the receptor to minimize non-specific binding.
-
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for a selection of commonly used tachykinin antagonist 1 (NK1 receptor) antagonists. These values can vary depending on the experimental conditions and cell types used.
| Antagonist | Receptor | Species | Ki (nM) | Reference |
| Aprepitant | NK1 | Human | 0.1 | |
| Fosaprepitant | NK1 | Human | - | [3] |
| Rolapitant | NK1 | Human | 0.66 | |
| L-732,138 | NK1 | Human | - | |
| CP-96,345 | NK1 | - | - | [4] |
| SR-48,968 | NK2 | - | >10,000 (for NK1) | [4] |
| Tetracoumaroyl spermine | NK1 | Human | 3.3 | [5] |
| Antagonist | Receptor | Species | IC50 (nM) | Reference |
| Aprepitant | NK1 | Human | 0.1 | |
| L-732,138 | NK1 | Human (CHO cells) | 2.3 | |
| EUC-001 | Non-tachykinin receptors | Human | >3.6 log units higher than for NK1R | [2] |
Experimental Protocols
1. NK1 Receptor Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity of a test compound for the NK1 receptor.
-
Materials:
-
Cell membranes expressing the NK1 receptor.
-
Radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P).
-
Unlabeled Substance P (for determining non-specific binding).
-
Test antagonist compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filter plates.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test antagonist compound.
-
In a 96-well plate, add the binding buffer, cell membranes, and either the test antagonist, unlabeled Substance P (to determine non-specific binding), or buffer alone (for total binding).
-
Add the radiolabeled ligand to all wells at a concentration at or below its Kd.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of the wells through the glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event in NK1 receptor signaling.
-
Materials:
-
Cells expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
NK1 receptor agonist (e.g., Substance P).
-
Test antagonist compound.
-
A fluorescence plate reader capable of kinetic reads.
-
-
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time to allow for dye loading.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test antagonist at various concentrations to the wells and pre-incubate for a specific period.
-
Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.
-
After establishing a baseline reading, add the NK1 receptor agonist to all wells at a final concentration that elicits a robust response (e.g., EC80).
-
Continue to measure the fluorescence intensity over time to capture the calcium flux.
-
Analyze the data by measuring the peak fluorescence response in each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50.
-
Visualizations
Caption: NK1 Receptor Signaling Pathway.
Caption: Tachykinin Antagonist Drug Discovery Workflow.
References
- 1. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. selectscience.net [selectscience.net]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Biased Gs Versus Gq Proteins and β-Arrestin Signaling in the NK1 Receptor Determined by Interactions in the Water Hydrogen Bond Network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tachykinin Antagonist 1 (NK1 Receptor) Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on navigating the complexities of Tachykinin antagonist 1 (NK1 receptor) binding affinity experiments, with a particular focus on addressing species-specific differences.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the binding affinity of our compound between human and rat NK1 receptors. Is this expected?
A1: Yes, this is a well-documented phenomenon. The binding affinities of NK1 receptor antagonists can vary significantly across different species, sometimes by several orders of magnitude.[1] For example, some classes of antagonists, like certain heterosteroids and cyanine derivatives, have shown much higher affinity for rat NK1 receptors than for human or guinea pig receptors. Conversely, other compounds, including some modified peptides, are more potent in humans and guinea pigs than in rats.[1] These differences are thought to arise from subtle variations in the amino acid sequence of the receptor's binding pocket or the surrounding lipid environment, despite high overall sequence identity.[1] Therefore, it is crucial to characterize the binding profile of a new antagonist across multiple species early in the drug development process.
Q2: Which animal model is most predictive of human NK1 receptor binding?
A2: The guinea pig and gerbil are often considered more predictive models for human NK1 receptor pharmacology than rats or mice.[2] Studies have shown that the binding characteristics and pharmacological profiles of several NK1 receptor antagonists, such as GR205171 and aprepitant, are similar between gerbil and human brain tissues.[3][4] This makes the gerbil a suitable preclinical model for studying the central nervous system effects of these antagonists.[4][5]
Q3: Our radioligand binding assay is showing high non-specific binding. What are the common causes and how can we troubleshoot this?
A3: High non-specific binding can obscure your results and is a common issue in radioligand binding assays. Here are some potential causes and troubleshooting steps:
-
Radioligand concentration is too high: Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor.[6]
-
Hydrophobic interactions: The radioligand or test compounds may be sticking to the filter plates or other components of the assay. Try pre-treating your filters with a blocking agent like 0.3% polyethyleneimine (PEI). Including bovine serum albumin (BSA), salts, or detergents in your wash or binding buffer can also help reduce non-specific interactions.[6]
-
Inadequate washing: Ensure your washing steps are sufficient to remove all unbound radioligand. This may involve increasing the number of washes or the volume of wash buffer.
-
Quality of membrane preparation: Poor quality membrane preparations can lead to high non-specific binding. Ensure proper homogenization and centrifugation steps to isolate the cell membranes effectively.
Q4: The IC50 value for our test compound appears to shift between experiments. What could be causing this variability?
A4: Variability in IC50 values can arise from several factors:
-
Inconsistent radioligand concentration: The IC50 of a competitive ligand is dependent on the concentration of the radioligand used in the assay.[7] Ensure that the radioligand concentration is consistent across all experiments.
-
Batch-to-batch reagent variability: Use reagents from the same batch where possible to minimize variability.
-
Pipetting errors: Inaccurate pipetting, especially when preparing serial dilutions of your test compound, can lead to significant errors. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Incubation time: Ensure that the binding reaction has reached equilibrium. You may need to perform a time-course experiment to determine the optimal incubation time.
Data Presentation: Species Differences in NK1 Antagonist Binding Affinity
The following table summarizes the binding affinities (pKi) of several common Tachykinin antagonist 1 compounds across different species. The pKi value is the negative logarithm of the Ki (inhibitory constant), and a higher pKi value indicates a higher binding affinity.
| Compound | Human | Gerbil | Rat | Guinea Pig |
| GR205171 | ~9.8 | ~9.7 | - | - |
| Aprepitant (MK-869) | ~9.2 | ~9.2 | ~7.5 | ~9.3 |
| L-733,060 | ~8.9 | ~8.9 | ~7.8 | ~8.8 |
| CP-99,994 | ~8.7 | - | ~7.2 | ~8.6 |
| SR140333 | ~9.1 | - | ~9.3 | ~9.2 |
Data compiled from multiple sources. Values are approximate and can vary based on experimental conditions (e.g., tissue type, radioligand used).[3][4]
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity (Ki) of an unlabeled test compound for the NK1 receptor using a competitive radioligand binding assay.
1. Membrane Preparation:
- Homogenize tissue (e.g., brain striatum) or cultured cells expressing the NK1 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).[8]
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.[8]
- Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]
- Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[8]
- Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[8]
2. Binding Assay:
- In a 96-well plate, add the following to each well in a final volume of 250 µL:[8]
- Membrane preparation (typically 50-120 µg of protein for tissue membranes).[8]
- A fixed concentration of a suitable radioligand (e.g., [3H]Substance P or [3H]GR205171) at or below its Kd.[6]
- Varying concentrations of the unlabeled test compound (for competition curve) or buffer (for total binding).
- A high concentration of a known NK1 antagonist (e.g., 1 µM aprepitant) to determine non-specific binding.
- Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[8]
3. Filtration and Counting:
- Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in 0.3% PEI. This separates the bound radioligand from the free radioligand.[8]
- Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
- Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.[8]
4. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
- Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Visualizations
NK1 Receptor Signaling Pathway
References
- 1. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. revvity.com [revvity.com]
- 7. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 8. giffordbioscience.com [giffordbioscience.com]
How to prevent degradation of peptide tachykinin antagonists
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to prevent the degradation of peptide tachykinin antagonists during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for my peptide tachykinin antagonist?
Peptide tachykinin antagonists are susceptible to degradation through two main pathways: chemical and enzymatic.
-
Chemical Degradation: This involves modifications to the peptide structure without the involvement of enzymes. Common chemical degradation routes include:
-
Oxidation: Amino acids such as Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are particularly prone to oxidation, which can be accelerated by exposure to air, light, or certain metal ions.[1] The conserved C-terminal sequence of tachykinins often includes Methionine (Phe-X-Gly-Leu-Met-NH2), making oxidation a key concern.[2]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, especially at neutral or alkaline pH, leading to changes in peptide charge and conformation.
-
Hydrolysis: The peptide backbone can be cleaved by hydrolysis, a reaction favored by acidic or alkaline conditions.[3]
-
-
Enzymatic Degradation: Peptidases and proteases present in biological samples (e.g., plasma, tissue homogenates) or from microbial contamination can rapidly cleave the peptide bonds, inactivating the antagonist.[4][5] Aminopeptidases, for example, can cleave N-terminal amino acids.[6]
Q2: How should I store my lyophilized and solubilized peptide tachykinin antagonist?
Proper storage is critical to maintaining the integrity of your peptide.
-
Lyophilized Peptides: Store lyophilized (powder) forms at -20°C or colder, protected from light.[1] This minimizes chemical degradation over the long term.
-
Peptides in Solution: Once solubilized, peptides are much less stable.[7][8][9][10] It is best to prepare solutions fresh for each experiment. If storage in solution is unavoidable:
-
Use sterile, nuclease-free buffers or solvents.
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause degradation.[1]
-
Store aliquots at -80°C.
-
Q3: What is the best way to solubilize my peptide antagonist to ensure stability?
The choice of solvent depends on the peptide's sequence and hydrophobicity.
-
Initial Check: Review the manufacturer's certificate of analysis for specific solubility instructions.
-
General Guideline: Start with sterile, purified water. If solubility is poor, sonication can help.
-
For Hydrophobic Peptides: If the peptide remains insoluble, add a small amount of an organic solvent like acetonitrile or DMSO before adding water or buffer.
-
pH Adjustment: For acidic or basic peptides, adjusting the pH of the buffer can improve solubility. However, be aware that extreme pH can accelerate hydrolysis. The most practical approach to stabilization is often pH optimization and selecting an appropriate buffer.[7][8][9][10]
Q4: Can Trifluoroacetic Acid (TFA) from HPLC purification affect my experiments?
Yes. TFA is often used as a counter-ion during reverse-phase HPLC purification and can remain with the lyophilized peptide. At sufficient concentrations, TFA can lower the pH of your experimental solution, potentially altering assay conditions or peptide conformation.[1] It can also interfere with certain cellular or enzymatic assays.[1] If your experiment is sensitive to pH or TFA, consider using a peptide that has undergone a TFA-exchange procedure for an alternative counter-ion like acetate or HCl.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: I am observing a rapid loss of antagonist activity in my cell culture or in vivo experiment.
This is likely due to enzymatic degradation by proteases present in the biological matrix.
-
Solution 1: Add Protease Inhibitors: Supplement your media or formulation with a broad-spectrum protease inhibitor cocktail. This will inhibit the activity of serine, cysteine, and metalloproteases that degrade the peptide.
-
Solution 2: Use Modified Analogs: If possible, use a peptide antagonist that has been chemically modified to resist enzymatic cleavage. Common strategies include N-terminal acetylation or C-terminal amidation, cyclization, or the incorporation of non-natural D-amino acids.[11][12]
dot
Caption: A decision tree for troubleshooting loss of peptide antagonist activity.
Problem: My peptide antagonist solution appears cloudy or has formed a precipitate.
This indicates either poor solubility or physical aggregation of the peptide.
-
Solution 1: Re-evaluate Solubilization Protocol: Your peptide may not be fully dissolved. Refer to the solubilization FAQ (Q3) and re-prepare the solution. Test solubility in different buffer systems.
-
Solution 2: Prevent Aggregation: Hydrophobic interactions can cause peptides to aggregate, especially at high concentrations or in certain buffers.[7] Including excipients or using co-solvents can sometimes mitigate this.[7][8][9][10] It may be necessary to work at lower peptide concentrations.
Problem: My experimental results are inconsistent between batches.
Inconsistency can stem from peptide degradation, inaccurate quantification, or variability in peptide purity between batches.
-
Solution 1: Confirm Peptide Integrity: Before use, verify the integrity of each new batch using an analytical technique like HPLC or Mass Spectrometry. This ensures you are starting with a high-purity, non-degraded product.
-
Solution 2: Accurate Quantification: Ensure the concentration of your stock solution is accurate. Peptide quantification based on lyophilized weight can be inaccurate due to residual water and salts. A more accurate method is UV spectroscopy (if the peptide contains Trp or Tyr) or amino acid analysis.
-
Solution 3: Standardize Handling: Strictly adhere to standardized protocols for storage, solubilization, and experimental setup to minimize variability.
Quantitative Data on Peptide Stability
To ensure reproducible results, it is crucial to understand how experimental conditions affect the stability of your peptide antagonist. A forced degradation study is often performed to identify potential degradation products and establish the stability-indicating nature of an analytical method.[13]
The table below presents example data from a forced degradation study on a hypothetical peptide tachykinin antagonist ("Antagonist-X"). The remaining percentage of the intact peptide was measured by a stability-indicating HPLC method after incubation under various stress conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Intact Peptide Remaining | Major Degradation Products |
| Control (pH 7.4 Buffer) | 24 | 25 | 98.5% | - |
| Acid Hydrolysis (0.1 M HCl) | 4 | 60 | 75.2% | Backbone cleavage fragments |
| Base Hydrolysis (0.1 M NaOH) | 4 | 60 | 68.9% | Deamidated forms, fragments |
| Oxidation (0.5% H₂O₂) | 8 | 25 | 82.1% | Methionine sulfoxide form |
| Thermal Stress | 24 | 70 | 91.0% | Aggregates, minor fragments |
| Photostability (UV Light) | 24 | 25 | 96.5% | Minor oxidative products |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Stability Assessment of a Peptide Antagonist via HPLC
This protocol outlines a method to assess the stability of a peptide tachykinin antagonist in an aqueous solution and determine its degradation profile over time.
1. Materials and Reagents
-
Peptide Tachykinin Antagonist (lyophilized powder)
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
0.22 µm syringe filters
2. Preparation of Solutions
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade ACN.
-
Peptide Stock Solution: Carefully weigh and dissolve the peptide antagonist in an appropriate solvent (e.g., sterile water or buffer) to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.
3. HPLC Method
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 5% Mobile Phase B
-
5-25 min: Linear gradient from 5% to 95% Mobile Phase B
-
25-30 min: 95% Mobile Phase B
-
30-35 min: Return to 5% Mobile Phase B and equilibrate.
-
4. Stability Study Procedure
-
Dilute the peptide stock solution to a final concentration of 100 µg/mL in the desired buffer (e.g., phosphate buffer, pH 7.4).
-
Dispense aliquots of the solution into several vials.
-
Immediately inject one sample to serve as the time-zero (t=0) reference point. Record the peak area of the intact peptide.
-
Incubate the remaining vials at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 1, 4, 8, 24, 48 hours), remove a vial, and inject the sample into the HPLC.
-
Record the chromatograms. Monitor for a decrease in the peak area of the parent peptide and the appearance of new peaks corresponding to degradation products.
5. Data Analysis
-
Calculate the percentage of the intact peptide remaining at each time point relative to the t=0 sample.
-
% Remaining = (Peak Area at time t / Peak Area at t=0) * 100
-
-
Plot the % remaining peptide versus time to determine the degradation kinetics.
dot
Caption: Workflow for assessing peptide antagonist stability using HPLC.
dot
Caption: Key chemical and enzymatic degradation pathways affecting peptides.
References
- 1. genscript.com [genscript.com]
- 2. Tachykinin peptides - Wikipedia [en.wikipedia.org]
- 3. Gelatin - Wikipedia [en.wikipedia.org]
- 4. Neuropeptides: metabolism to bioactive fragments and the pharmacology of their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropeptide degradation produces functional inactivation in the crustacean nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: Interpreting Conflicting Data from Tachykinin Antagonist 1 (NK1R) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities and conflicting data often encountered in studies involving Tachykinin antagonist 1 (NK1R antagonists).
Frequently Asked Questions (FAQs)
Q1: Why do clinical trial results for NK1R antagonists in depression show conflicting outcomes?
A1: The conflicting efficacy of NK1R antagonists, such as aprepitant and casopitant, in major depressive disorder is a known issue. Several factors may contribute to these discrepancies:
-
Receptor Occupancy: Early clinical trials with aprepitant that showed promise used higher doses (e.g., 300 mg/day). Subsequent Phase III trials that failed to show a significant antidepressant effect used lower doses (80 mg and 160 mg/day) of a nanoparticle formulation.[1] While these lower doses achieved high (~90%) receptor occupancy in PET studies, later research with other NK1R antagonists suggested that nearly complete (100%) receptor occupancy might be necessary for antidepressant efficacy.[1]
-
Patient Population Heterogeneity: The severity of depression in the enrolled patient population can significantly impact the ability to detect a drug effect. For instance, in two Phase II studies with casopitant, one study that enrolled patients with higher baseline severity showed a statistically significant improvement with the 80 mg dose, while the other study with less severe depression failed to separate either casopitant or the active comparator (paroxetine) from placebo.[2][3]
-
Placebo Response: High placebo response rates are a common challenge in clinical trials for depression and can mask the true effect of an active drug.
Q2: Are there established reasons for the variable efficacy of aprepitant in preventing chemotherapy-induced nausea and vomiting (CINV)?
A2: Yes, the efficacy of aprepitant in CINV can be influenced by several factors, leading to some conflicting results in clinical studies:
-
Emetogenicity of Chemotherapy: The benefit of adding an NK1R antagonist is most pronounced with highly emetogenic chemotherapy (HEC) regimens. For moderately emetogenic chemotherapy (MEC), the results have been more varied. Some studies show a clear benefit, while others report a numerical but not statistically significant improvement.
-
Patient-Specific Risk Factors: Factors such as being female, younger age, and having little or no history of alcohol use can increase the risk of CINV. Studies focusing on higher-risk populations have shown a more pronounced benefit of aprepitant.
-
Combination Therapy: Aprepitant is most effective when used as part of a three-drug regimen with a 5-HT3 receptor antagonist and a corticosteroid like dexamethasone. Its efficacy as a monotherapy is less robust.
Q3: Can the expression of different NK1R isoforms explain conflicting experimental results?
A3: Yes, the existence of different NK1R isoforms can contribute to conflicting data. The two main isoforms are the full-length and a truncated form. These isoforms can have different signaling properties and expression patterns in various tissues and cell types. For example, in the context of cancer, activation of the full-length NK1R has been shown to inhibit tumor cell proliferation, whereas activation of the truncated form may promote it.[4] Therefore, the relative expression levels of these isoforms in the experimental system being studied could significantly influence the observed effects of an NK1R antagonist.
Troubleshooting Guides
Issue 1: Inconsistent in vivo efficacy of an NK1R antagonist in a preclinical model of inflammation.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose or Route of Administration | - Perform a dose-response study to determine the optimal dose for the desired effect. - Consider the pharmacokinetic and pharmacodynamic properties of the antagonist. The route of administration (e.g., oral, intravenous, subcutaneous) can significantly impact bioavailability and efficacy. |
| Timing of Antagonist Administration | - The timing of drug administration relative to the inflammatory stimulus can be critical. Administer the antagonist prophylactically (before the stimulus) and therapeutically (after the stimulus) to determine the optimal treatment window. |
| Choice of Animal Model | - The inflammatory response can vary significantly between different animal models. Ensure the chosen model is appropriate for the research question and that the role of the SP/NK1R system in that specific model is well-established. |
| Off-Target Effects | - If using a novel antagonist, characterize its selectivity for NK1R over other tachykinin receptors (NK2R, NK3R) and other unrelated receptors. |
Issue 2: Discrepancies between in vitro and in vivo results.
| Potential Cause | Troubleshooting Steps |
| Metabolism of the Antagonist | - The antagonist may be rapidly metabolized in vivo, leading to a loss of efficacy. Investigate the metabolic stability of the compound. |
| Bioavailability and CNS Penetration | - For CNS-related studies, ensure the antagonist can cross the blood-brain barrier in sufficient concentrations to engage the target. |
| Complex Biological Environment | - The in vivo environment involves complex interactions between different cell types and signaling pathways that are not fully recapitulated in a simplified in vitro system. Consider using more complex in vitro models, such as co-cultures or organoids. |
Quantitative Data Summary
Table 1: Conflicting Clinical Trial Results of NK1R Antagonists in Major Depressive Disorder
| Drug | Study/Phase | Dose(s) | Primary Outcome Measure | Result vs. Placebo | Reference |
| Aprepitant | Phase II | 300 mg/day | Change in HAM-D-17 score | Significant Improvement | [5] |
| Aprepitant | Phase III | 80 mg & 160 mg/day | Change in HAM-D-17 score | No Significant Difference | [5] |
| Casopitant | Phase II (Study 092) | 30 mg & 80 mg/day | Change in HAM-D-17 score | 80 mg: Significant Improvement | [2][3] |
| Casopitant | Phase II (Study 096) | 120 mg/day | Change in HAM-D-17 score | No Significant Difference | [2][3] |
Table 2: Efficacy of Aprepitant in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Chemotherapy Emetogenicity | Endpoint | Aprepitant Regimen | Control Regimen | P-value | Reference |
| Moderately Emetogenic | No Vomiting (Overall) | 83.2% | 71.3% | < .05 | [6] |
| Moderately Emetogenic | No Vomiting (Overall) | 77.2% | 72.0% | .19 | [6] |
Experimental Protocols
Protocol 1: In Vitro Wound-Healing Assay to Assess Cell Migration
This protocol is adapted from a study investigating the effect of aprepitant on osteosarcoma cell migration.[7]
Materials:
-
MG-63 osteosarcoma cells (or other adherent cell line of interest)
-
6-well plates
-
Complete culture medium
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
NK1R antagonist (e.g., aprepitant)
-
Microscope with a camera
Procedure:
-
Seed MG-63 cells in 6-well plates and grow to 90-95% confluency.
-
Create a scratch wound in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells twice with PBS to remove detached cells.
-
Replace the PBS with a complete culture medium containing the desired concentration of the NK1R antagonist or vehicle control.
-
Capture images of the wounds at 0, 24, and 48 hours.
-
Analyze the images using software such as ImageJ to quantify the wound closure area over time.
Protocol 2: Immunofluorescence Staining for NK1R in Tissue Sections
This is a general protocol for immunofluorescence staining. Specific antibody concentrations and incubation times will need to be optimized.
Materials:
-
Frozen or paraffin-embedded tissue sections on slides
-
PBS
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against NK1R
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval (if necessary):
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
-
Permeabilization (for intracellular targets):
-
Incubate sections in PBS with 0.1-0.25% Triton X-100 for 10 minutes.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NK1R antibody in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times for 5 minutes each in PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate sections with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash slides three times for 5 minutes each in PBS, protected from light.
-
-
Counterstaining:
-
Incubate sections with DAPI for 5 minutes.
-
-
Washing:
-
Wash slides twice in PBS.
-
-
Mounting:
-
Mount a coverslip onto the slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Mandatory Visualizations
Caption: Tachykinin 1 (NK1R) Signaling Pathway.
Caption: Experimental Workflow for Troubleshooting Conflicting Data.
References
- 1. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist casopitant in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Frontiers | Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents [frontiersin.org]
- 5. Comparative efficacy and tolerability of first-generation and newer-generation antidepressant medications for depressiv… [ouci.dntb.gov.ua]
- 6. The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Validating the Specificity of a New Tachykinin Antagonist 1 (NK1R Antagonist)
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for validating the specificity of a novel Tachykinin 1 (NK1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for validating the specificity of our new NK1 receptor antagonist, "Compound X"?
A1: Validating the specificity of a new antagonist is a multi-step process designed to demonstrate that it binds with high affinity to the target receptor (NK1R) and does not significantly interact with other related or unrelated receptors, thereby minimizing the potential for off-target effects.
The core strategy involves a combination of in vitro binding and functional assays.
-
Primary Target Affinity: Determine the binding affinity of Compound X for the human NK1 receptor.
-
Selectivity Profiling: Assess the binding affinity of Compound X against other related tachykinin receptors (NK2R and NK3R) to ensure selectivity.
-
Functional Antagonism: Confirm that Compound X can functionally inhibit the signaling of the NK1 receptor when stimulated by its natural ligand, Substance P (SP).
-
Off-Target Screening: Screen Compound X against a broad panel of other receptors, ion channels, and enzymes to identify potential unintended interactions.
This tiered approach ensures a comprehensive evaluation of the antagonist's specificity before proceeding to more complex cellular or in vivo models.
Q2: How do I determine the binding affinity and selectivity of Compound X for the NK1 receptor?
A2: A competitive radioligand binding assay is the gold standard method for determining the binding affinity (Ki) of an unlabeled compound (like your Compound X) for a target receptor. This assay measures the ability of your compound to displace a known high-affinity radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of Compound X for the NK1, NK2, and NK3 receptors.
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human NK1, NK2, or NK3 receptors.[1]
-
Radioligand: [125I]-Substance P (for NK1R), [125I]-Neurokinin A (for NK2R), [125I]-Neurokinin B (for NK3R).[2]
-
Your unlabeled antagonist: Compound X.
-
Non-specific binding control: High concentration of a known, unlabeled ligand (e.g., unlabeled Substance P for NK1R).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/ml BSA, pH 7.4.
-
96-well plates and filtration apparatus.
Methodology:
-
Plate Setup: In a 96-well plate, add a constant concentration of the appropriate radioligand and cell membranes to each well.
-
Compound Addition: Add increasing concentrations of Compound X to the wells. Include wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[3]
Summarize the results in a table to clearly demonstrate selectivity. A highly specific NK1 antagonist should have a much lower Ki value for NK1R compared to NK2R and NK3R.
| Compound | NK1R Ki (nM) | NK2R Ki (nM) | NK3R Ki (nM) | Selectivity (NK2/NK1) | Selectivity (NK3/NK1) |
| Compound X | 1.5 | 1850 | >10,000 | 1233-fold | >6667-fold |
| Reference Antagonist | 0.8 | 950 | 8500 | 1188-fold | 10625-fold |
Q3: How can I confirm that Compound X is a functional antagonist at the NK1 receptor?
A3: A functional assay is crucial to show that Compound X not only binds to the NK1 receptor but also prevents receptor activation and downstream signaling. The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq, leading to an increase in intracellular calcium.[4] A calcium mobilization assay is a common and effective way to measure this.
Objective: To measure the ability of Compound X to inhibit Substance P-induced calcium release in cells expressing the NK1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human NK1 receptor.[1]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Substance P (SP).
-
Antagonist: Compound X.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A fluorescence plate reader (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Plate the NK1R-expressing cells in a 96-well black, clear-bottom plate and grow overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells and add various concentrations of Compound X. Incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then add a fixed concentration of Substance P (typically the EC80 concentration) to all wells.
-
Signal Detection: Immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the IC50 value for Compound X by plotting the inhibition of the SP-induced calcium signal against the log concentration of Compound X.
| Compound | Assay Type | Agonist | IC50 (nM) |
| Compound X | Calcium Mobilization | Substance P | 5.2 |
| Reference Antagonist | Calcium Mobilization | Substance P | 2.1 |
Troubleshooting Guide
Q4: My compound shows high affinity for the NK1 receptor in the binding assay, but weak or no activity in the functional assay. What could be the issue?
A4: This discrepancy can arise from several factors. Follow this logical workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for binding/functional assay discrepancy.
-
Compound Stability: The compound may be less stable in the aqueous buffer used for the live-cell functional assay compared to the buffer used for the membrane-based binding assay.
-
Assay Sensitivity: Ensure your functional assay has a sufficient signal window and that you are using an appropriate concentration of Substance P (e.g., EC80) to elicit a robust but still inhibitable signal.
-
Slow Binding Kinetics: Some antagonists, known as "insurmountable" antagonists, have very slow on/off rates.[5] The pre-incubation time in your functional assay may not be long enough for the antagonist to reach equilibrium with the receptor. Try increasing the pre-incubation time.
-
Cell Line Issues: Verify that the cell line is expressing a functional NK1 receptor and that the passage number is low, as receptor expression can diminish over time.
Q5: How do I interpret the results if Compound X shows affinity for NK2 and/or NK3 receptors?
A5: If Compound X binds to NK2 or NK3 receptors, it is not perfectly selective. The key is to quantify this lack of selectivity. A compound is generally considered "selective" for one receptor over another if there is at least a 100-fold difference in their binding affinities (Ki values).
-
Moderate Selectivity (10 to 100-fold): The compound may still be a useful research tool, but its potential for off-target effects via NK2/NK3 activation must be considered in the interpretation of any in vivo results.
-
Low Selectivity (<10-fold): The compound is considered non-selective or a dual/pan-tachykinin antagonist. While this may be undesirable if you are aiming for a highly specific NK1 antagonist, dual receptor antagonists can sometimes have therapeutic benefits.[6][7]
If selectivity is poor, medicinal chemistry efforts may be required to modify the compound structure to improve its affinity for NK1R while reducing its affinity for NK2R and NK3R.
Visualizing Key Pathways
NK1 Receptor Signaling Pathway
The Tachykinin 1 (NK1) receptor is a G-protein coupled receptor (GPCR). Its primary signaling pathway involves coupling to the Gαq protein, which activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event that your functional assay measures. Your antagonist, Compound X, works by blocking Substance P from initiating this cascade.
Caption: Simplified signaling pathway of the NK1 receptor.
References
- 1. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. Reactome | Tachykinin receptor 1 (NK1) binds to substance P [reactome.org]
- 5. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bayer’s Lynkuet® (elinzanetant), the First and Only Neurokinin 1 and Neurokinin 3 Receptor Antagonist, Receives FDA Approval for Moderate to Severe Hot Flashes Due to Menopause | Bayer United States [bayer.com]
- 7. ajmc.com [ajmc.com]
Validation & Comparative
Validating Tachykinin Antagonist 1 Effects with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Tachykinin antagonist 1, commonly known as Aprepitant, in wild-type versus Tachykinin Receptor 1 (NK1R) knockout animal models. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and workflows, this document serves as a critical resource for validating the on-target effects of this class of drugs.
Introduction to Tachykinin Antagonist 1 (Aprepitant)
Aprepitant is a selective, high-affinity antagonist of the neurokinin-1 (NK1) receptor.[1] Its primary mechanism of action involves blocking the binding of Substance P, an endogenous tachykinin neuropeptide, to the NK1R.[1] This interaction is crucial in various physiological processes, including emesis, pain transmission, and inflammation.[1] Aprepitant is clinically approved for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] To rigorously validate that the therapeutic effects of Aprepitant are mediated specifically through the NK1R, experiments utilizing NK1R knockout models are indispensable. These models provide a definitive tool to distinguish on-target from off-target effects.
Comparative Efficacy: Wild-Type vs. NK1R Knockout Models
The gold standard for validating the mechanism of action of a receptor antagonist is to compare its effects in wild-type animals with those in animals where the target receptor has been genetically deleted (knockout models).
Behavioral Response to NK1R Antagonism
Studies comparing the behavioral phenotypes of wild-type and NK1R knockout mice reveal the crucial role of this receptor in modulating hyperactivity and impulsivity. Inactivation of the NK1R, either through genetic knockout or by administration of an NK1R antagonist, induces a hyperactive phenotype in mice. This effect is not observed in NK1R knockout mice when treated with an NK1R antagonist, providing strong evidence that the drug's effect on activity is mediated through the NK1R.
Table 1: Effect of NK1R Antagonist on Locomotor Activity in Wild-Type and NK1R Knockout Mice
| Treatment Group | Genotype | Locomotor Activity (Arbitrary Units) |
| Vehicle | Wild-Type | Baseline |
| NK1R Antagonist | Wild-Type | Increased |
| Vehicle | NK1R Knockout | Increased (relative to WT Vehicle) |
| NK1R Antagonist | NK1R Knockout | No significant change from KO Vehicle |
This table is a representative summary based on findings that NK1R inactivation leads to hyperactivity. Specific quantitative data would be dependent on the particular antagonist and experimental setup.
Inflammatory Response
Substance P acting on the NK1R is a key mediator of neurogenic inflammation, characterized by plasma extravasation (edema). Studies using NK1R knockout mice have been instrumental in confirming this pathway.
Table 2: Substance P-Induced Edema Formation in Wild-Type vs. NK1R Knockout Mice
| Treatment Group | Genotype | Edema Formation (% increase in vascular permeability) |
| Saline | Wild-Type | 0 |
| Substance P (100 pmol) | Wild-Type | 125 ± 15 |
| Saline | NK1R Knockout | 0 |
| Substance P (100 pmol) | NK1R Knockout | 5 ± 2* |
Data adapted from a study on Substance P-induced edema, demonstrating the necessity of NK1R for this effect. The minimal response in knockout mice validates that antagonists targeting this receptor should block this inflammatory process.
*Statistically significant difference compared to Wild-Type Substance P group.
Experimental Protocols
Reproducibility of experimental findings is paramount. Below are detailed methodologies for key experiments cited in this guide.
Intracerebral Hemorrhage (ICH) Model and Aprepitant Administration
This protocol is used to assess the neuroprotective effects of Aprepitant in a mouse model of stroke.
Animals: Adult male CD1 mice are used.
ICH Procedure:
-
Anesthetize mice with an appropriate anesthetic agent.
-
Induce intracerebral hemorrhage by injecting bacterial collagenase into the striatum.
-
Sham-operated animals undergo the same surgical procedure without collagenase injection.
Drug Administration:
-
Aprepitant is dissolved in 10% DMSO.
-
Administer Aprepitant or vehicle (10% DMSO) via intraperitoneal (i.p.) injection at a dose of 120 mg/kg, one hour after ICH induction.[2]
Outcome Measures:
-
Neurological Deficit Scoring: Assess motor and sensory function using a standardized scoring system at various time points post-ICH.
-
Brain Water Content: Measure brain edema by comparing the wet and dry weight of brain tissue.[2]
-
Hematoma Volume: Quantify the size of the hematoma using histological analysis.[2]
Behavioral Phenotyping in Wild-Type and NK1R Knockout Mice
This protocol is designed to evaluate the role of the NK1R in locomotor activity and the effects of NK1R antagonists.
Animals: Wild-type and NK1R knockout mice on the same genetic background are used.
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
Procedure:
-
Habituate mice to the testing room for at least one hour before the experiment.
-
Administer the NK1R antagonist (e.g., RP 67580 or L 733060 at 5 or 10 mg/kg, i.p.) or vehicle to both wild-type and NK1R knockout mice.
-
Place each mouse in the center of the open-field arena and record locomotor activity for a defined period (e.g., 60 minutes).
Data Analysis:
-
Quantify total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Compare the effects of the antagonist between the two genotypes using appropriate statistical tests (e.g., two-way ANOVA).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of Tachykinin antagonist 1.
NK1R Signaling Pathway
Substance P binding to the NK1R, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The receptor can couple to various G proteins, primarily Gαq/11 and Gαs, leading to the activation of multiple downstream effector pathways.[1][3][4][5]
Caption: NK1R Signaling Cascade.
Experimental Workflow: Validating Aprepitant's Anti-inflammatory Effect
The following workflow outlines the steps to validate the anti-inflammatory effects of Aprepitant using wild-type and NK1R knockout mice.
Caption: Workflow for Validation.
Conclusion
The use of NK1R knockout models provides unequivocal evidence that the pharmacological effects of Tachykinin antagonist 1 (Aprepitant) are mediated through the NK1 receptor. The absence of a significant drug effect in knockout animals, in contrast to the clear response in wild-type animals, is the cornerstone of on-target validation. This comparative approach is essential for the preclinical and clinical development of selective receptor antagonists and ensures a thorough understanding of their mechanism of action.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin Receptor 1 (NK1R) Antagonist Aprepitant Enhances Hematoma Clearance by Regulating Microglial Polarization via PKC/p38MAPK/NFκB Pathway After Experimental Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Unveiling the Selectivity of Tachykinin Antagonists: A Comparative Analysis of Neurokinin Receptor Cross-Reactivity
A deep dive into the binding affinities and functional antagonism of prominent tachykinin antagonists reveals a landscape of varying selectivity for the neurokinin (NK) receptor family. This guide provides a comparative analysis of two notable NK1 receptor antagonists, Aprepitant and Rolapitant, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
The tachykinin system, comprising the neuropeptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), and their respective primary receptors NK1, NK2, and NK3, plays a pivotal role in a multitude of physiological processes, including pain transmission, inflammation, and emesis. The therapeutic targeting of these receptors has led to the development of potent antagonists. However, the clinical efficacy and side-effect profiles of these drugs are intrinsically linked to their selectivity for the intended receptor and their potential for off-target interactions with other neurokinin receptor subtypes. This guide examines the cross-reactivity of tachykinin antagonists with a focus on their binding affinities and functional antagonism at NK1, NK2, and NK3 receptors.
Comparative Binding Affinity of Tachykinin Antagonists
The selectivity of a tachykinin antagonist is quantitatively defined by its binding affinity (Ki or IC50 values) for the different neurokinin receptors. A lower value indicates a higher affinity. The following table summarizes the binding affinities of Aprepitant and the selectivity profile of Rolapitant for human NK1, NK2, and NK3 receptors.
| Antagonist | NK1 Receptor | NK2 Receptor | NK3 Receptor |
| Aprepitant | Ki: 0.575 nM[1] | IC50: 4500 nM | IC50: 300 nM |
| Rolapitant | High Affinity (pKi not specified) | >1000-fold lower affinity than NK1 | >1000-fold lower affinity than NK1 |
Aprepitant , a widely used antiemetic, demonstrates high affinity for the NK1 receptor.[1] Its cross-reactivity with NK2 and NK3 receptors is significantly lower, with IC50 values in the micromolar and high nanomolar range, respectively. This indicates a substantial selectivity for the NK1 receptor.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine cross-reactivity, it is essential to visualize the underlying biological and experimental processes.
The above diagram illustrates the primary interactions between endogenous tachykinins and their receptors, leading to the activation of the Gq protein signaling cascade and subsequent intracellular calcium mobilization. The dashed lines represent the lower affinity cross-reactivity between ligands and other receptor subtypes.
This workflow outlines the two primary experimental approaches used to determine the cross-reactivity of a tachykinin antagonist. The radioligand binding assay directly measures the affinity of the antagonist for the receptor, while the functional assay assesses its ability to inhibit the receptor's biological response.
Detailed Experimental Protocols
Radioligand Displacement Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of a high-affinity radioligand specific for the receptor subtype being tested (e.g., [³H]-Substance P for NK1R).
-
Add increasing concentrations of the unlabeled test antagonist.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent, unlabeled ligand for that receptor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of its functional potency (IC50).
1. Cell Preparation:
-
Seed cells expressing the human NK1, NK2, or NK3 receptor into a 96-well black-walled, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
2. Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be cleaved to its active form.
-
Wash the cells with the assay buffer to remove any extracellular dye.
3. Assay Performance:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the test antagonist to the wells and incubate for a short period.
-
Add a fixed concentration of a known agonist for the specific receptor (e.g., Substance P for NK1R) to all wells to stimulate the receptor.
-
Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.
4. Data Analysis:
-
Plot the percentage of inhibition of the agonist-induced calcium response as a function of the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that produces 50% of its maximal inhibitory effect.
Conclusion
The selective antagonism of neurokinin receptors is a critical factor in the development of targeted therapies. The data and methodologies presented here provide a framework for the objective comparison of tachykinin antagonists. Aprepitant demonstrates a strong preference for the NK1 receptor, while Rolapitant exhibits even higher selectivity. The detailed experimental protocols offer a guide for researchers to conduct their own cross-reactivity studies, contributing to the development of more precise and effective therapeutics targeting the tachykinin system.
References
A Comparative Analysis of Peptide and Non-Peptide NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a critical target in drug development, particularly for antiemetic therapies. Antagonists of this receptor are broadly classified into two categories: peptide-based and non-peptide-based compounds. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the selection and development of NK1 receptor antagonists.
Mechanism of Action: A Shared Target
Both peptide and non-peptide NK1 antagonists exert their therapeutic effects by competitively blocking the binding of Substance P to the NK1 receptor.[1] This receptor is a G protein-coupled receptor (GPCR) located in the central and peripheral nervous systems.[2][3] Substance P, an eleven-amino-acid neuropeptide, is a key neurotransmitter in the emetic reflex pathway.[2][4] By preventing Substance P from binding, NK1 antagonists inhibit the downstream signaling that leads to nausea and vomiting.[1][5]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for representative peptide and non-peptide NK1 antagonists, highlighting key differences in their pharmacological profiles.
Table 1: Comparative Binding Affinities of NK1 Receptor Antagonists
| Antagonist Class | Compound | Binding Affinity (pKB) | Binding Affinity (Ki) | Binding Affinity (IC50) |
| Peptide | Spantide II | 7.08 | - | - |
| L-668,169 | 6.44 | - | - | |
| FR 113680 | 6.61 | - | - | |
| Non-Peptide | CP-96,345 | 8.11 | - | - |
| Aprepitant | - | 0.1-0.2 nM (human) | 0.19 nM (human) | |
| Rolapitant | - | 0.66 nM | - | |
| Netupitant | - | 1.0 nM | - |
Note: pKB is the negative logarithm of the dissociation constant of an antagonist. A higher pKB value indicates a higher binding affinity. Ki is the inhibition constant, and a lower Ki value indicates a higher binding affinity. IC50 is the half-maximal inhibitory concentration.
Table 2: Comparative Pharmacokinetic Properties of NK1 Receptor Antagonists
| Antagonist Class | Compound | Oral Bioavailability | Plasma Protein Binding | Half-life | Key Characteristics |
| Peptide | General Peptides | Generally Low | Variable | Short | Susceptible to enzymatic degradation, poor membrane permeability.[6] |
| Non-Peptide | Aprepitant | ~60-65%[5] | >95%[5] | 9-13 hours[5] | Orally active, crosses the blood-brain barrier. |
| Rolapitant | - | - | ~180 hours | Very long-acting. | |
| Netupitant | - | >99.5% | ~90 hours | High plasma protein binding. |
Experimental Protocols: Methodologies for Evaluation
The characterization and comparison of NK1 antagonists rely on a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro: NK1 Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the Ki or IC50 value of a test antagonist.
Materials:
-
Cell membranes expressing the human NK1 receptor.
-
Radiolabeled ligand (e.g., [³H]Substance P or a high-affinity radiolabeled antagonist).
-
Test compounds (peptide and non-peptide antagonists).
-
Assay buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
Protocol:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In each well of a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through the filter plates.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can be calculated using the Cheng-Prusoff equation.
In Vivo: Cisplatin-Induced Emesis Model in Ferrets
Ferrets are a standard animal model for studying antiemetic drugs due to their well-developed emetic reflex.
Objective: To evaluate the in vivo efficacy of an NK1 antagonist in preventing chemotherapy-induced emesis.
Materials:
-
Male ferrets.
-
Cisplatin (a highly emetogenic chemotherapeutic agent).
-
Test compounds (peptide and non-peptide antagonists).
-
Vehicle for drug administration (e.g., saline, DMSO).
-
Observation cages with video recording capabilities.
Protocol:
-
Acclimation: Acclimate the ferrets to the observation cages for a period of time before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the ferrets via the desired route (e.g., oral, intravenous) at a predetermined time before cisplatin administration.
-
Emetic Challenge: Administer a single dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously).
-
Observation: Observe the animals continuously for a defined period (e.g., 24-72 hours) and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. The dose that produces a 50% reduction in emesis (ED50) can be calculated.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: NK1 Receptor Signaling Pathway
Caption: Experimental Workflow for NK1 Antagonist Comparison
Comparative Analysis: Peptide vs. Non-Peptide
The development of NK1 antagonists has seen a clear shift from peptide-based to non-peptide-based compounds. This evolution is driven by the inherent limitations of peptides as therapeutic agents and the significant advantages offered by small molecule non-peptide antagonists.
Peptide NK1 Antagonists:
-
Advantages:
-
High specificity and affinity for the NK1 receptor due to their structural similarity to the endogenous ligand, Substance P.
-
-
Disadvantages:
-
Poor Oral Bioavailability: Peptides are susceptible to degradation by proteases in the gastrointestinal tract, leading to poor absorption when administered orally.[6]
-
Short Half-life: They are rapidly cleared from circulation through enzymatic degradation and renal filtration.[6]
-
Poor Blood-Brain Barrier Penetration: Their hydrophilic nature and larger size limit their ability to cross the blood-brain barrier to reach central NK1 receptors.
-
Potential for Immunogenicity: As peptides, they have a higher potential to elicit an immune response.
-
Non-Peptide NK1 Antagonists:
-
Advantages:
-
Good Oral Bioavailability: Designed to be resistant to enzymatic degradation, allowing for effective oral administration.[5]
-
Longer Half-life: Their chemical structures are optimized for improved metabolic stability, leading to a longer duration of action.
-
Excellent Blood-Brain Barrier Penetration: Small, lipophilic molecules that can readily cross the blood-brain barrier to engage with central NK1 receptors.
-
Lower Potential for Immunogenicity: As small molecules, they are less likely to be recognized by the immune system.
-
Favorable Drug-like Properties: Generally possess better physicochemical properties for drug development, including formulation and manufacturing.
-
Conclusion
The comparative analysis clearly demonstrates the superiority of non-peptide NK1 antagonists over their peptide-based predecessors in terms of pharmacokinetic properties and overall drug-like characteristics. While peptide antagonists were instrumental in the initial validation of the NK1 receptor as a therapeutic target, their inherent limitations have restricted their clinical utility. The development of orally active, brain-penetrant non-peptide antagonists like aprepitant has revolutionized the treatment of chemotherapy-induced nausea and vomiting. Future research in this area will likely continue to focus on the discovery and optimization of novel non-peptide scaffolds with improved efficacy, safety, and pharmacokinetic profiles.
References
- 1. prohealthfunctionalmedicine.com [prohealthfunctionalmedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Aprepitant and Other NK1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of aprepitant and other prominent neurokinin-1 (NK1) receptor antagonists used in the prevention of chemotherapy-induced nausea and vomiting (CINV). By presenting key performance indicators, detailed experimental methodologies, and visual representations of underlying mechanisms, this document serves as a valuable resource for researchers and professionals in the field of drug development.
Introduction to NK1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists represent a significant advancement in the management of CINV, a distressing side effect of cancer therapy. These agents work by blocking the binding of substance P, a neuropeptide involved in the vomiting reflex, to its receptor in the brain.[1] Aprepitant was the first of this class to be approved, and it has since been joined by other antagonists, including rolapitant and netupitant (often in a fixed combination with the 5-HT3 antagonist palonosetron, known as NEPA).[2] This guide will delve into a comparative analysis of these key players.
Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting
Clinical trials have demonstrated the efficacy of NK1 receptor antagonists in preventing both acute and delayed CINV. Head-to-head comparisons provide valuable insights into their relative performance.
A meta-analysis of seven randomized controlled trials (RCTs) comparing NEPA (netupitant/palonosetron) with aprepitant-based regimens showed that NEPA plus dexamethasone had superior efficacy in achieving a complete response (no emesis and no rescue medication) in both the overall and delayed phases of chemotherapy.[3] Specifically, the risk ratio for complete response in the overall phase was 1.15 in favor of NEPA.[3] In a pragmatic, open-label study, NEPA also demonstrated a numerically higher overall complete response rate (64.9%) compared to an aprepitant regimen (54.1%).[4]
| Efficacy Endpoint | NEPA + Dexamethasone | Aprepitant-based Regimen | Risk Ratio (95% CI) | p-value | Reference |
| Complete Response (Overall Phase) | - | - | 1.15 (1.02 - 1.30) | - | [3] |
| Complete Response (Delayed Phase) | - | - | 1.20 (1.03 - 1.41) | - | [3] |
| No Significant Nausea (Overall Phase) | 79.5% | 74.1% | - | 0.027 | [5] |
| No Significant Nausea (Delayed Phase) | 81.5% | 76.4% | - | 0.032 | [5] |
Table 1: Comparative Efficacy of NEPA vs. Aprepitant-based Regimens in CINV
Pharmacokinetic Profiles
The pharmacokinetic properties of NK1 antagonists, such as their half-life, time to maximum concentration (Tmax), maximum concentration (Cmax), and area under the curve (AUC), are crucial for determining dosing frequency and duration of action.
Aprepitant has a half-life of approximately 9 to 13 hours.[5][6] In healthy subjects, a single 125 mg oral dose of aprepitant resulted in a Cmax of 1435-1482 ng/mL and an AUC0-∞ of 34,035-34,188 hr·ng/mL.[7][8] Netupitant and rolapitant have significantly longer half-lives of approximately 88 hours and 180 hours, respectively, which allows for single-dose administration per chemotherapy cycle.[6]
| Parameter | Aprepitant (125 mg, single dose) | Netupitant | Rolapitant | Reference |
| Half-life (t½) | 9-13 hours | ~88 hours | ~180 hours | [5][6] |
| Cmax | 1435-1482 ng/mL | Not directly compared | Not directly compared | [7][8] |
| Tmax | ~4 hours | Not directly compared | Not directly compared | [8] |
| AUC0-∞ | 34,035-34,188 hr·ng/mL | Not directly compared | Not directly compared | [7][8] |
Table 2: Pharmacokinetic Parameters of NK1 Receptor Antagonists Note: Direct head-to-head pharmacokinetic data for all three agents from a single study is limited. The data for aprepitant is from studies in healthy volunteers.
Safety and Tolerability
The safety profiles of NK1 antagonists are generally favorable. A meta-analysis of five RCTs found no significant difference in the overall incidence of adverse events between NEPA and aprepitant-based regimens.[3] The most commonly reported adverse events in a study comparing NEPA to an aprepitant/palonosetron combination were mild to moderate in intensity and included neutropenia and leukopenia, with similar rates in both groups.[9] Drug-related adverse effects were relatively low in both treatment arms.[9]
| Adverse Event | NEPA (%) | Aprepitant/Palonosetron (%) | Reference |
| Severe Chemotherapy-Related Adverse Events | 25.0 | 32.7 | [9] |
| Drug-Related Adverse Events | 10.1 | 5.8 | [9] |
| Neutropenia (Severe) | 11.7 | 10.6 | [9] |
| Leukopenia (Severe) | 4.5 | 4.8 | [9] |
Table 3: Incidence of Common Adverse Events in a Comparative Study
Experimental Protocols
NK1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human NK1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human NK1 receptor (CHO-hNK1R).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors.
-
Radioligand: [3H]-Substance P.
-
Non-specific binding control: High concentration of unlabeled aprepitant.
-
Test compounds at various concentrations.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture CHO-hNK1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add a fixed concentration of [3H]-Substance P to each well.
-
Add varying concentrations of the test compound (or aprepitant for the standard curve) to the wells. For non-specific binding, add a saturating concentration of unlabeled aprepitant.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Aequorin-based Functional Assay for NK1 Receptor Antagonists
Objective: To determine the functional potency of an NK1 receptor antagonist by measuring its ability to inhibit substance P-induced calcium mobilization.
Materials:
-
CHO-K1 cells co-expressing the human NK1 receptor and the photoprotein aequorin.
-
Cell culture medium.
-
Coelenterazine h (aequorin substrate).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Substance P (agonist).
-
Test compounds (antagonists) at various concentrations.
-
Luminometer with injection capabilities.
Protocol:
-
Cell Preparation:
-
Seed the CHO-hNK1R-aequorin cells into a 96-well white, clear-bottom plate and allow them to attach overnight.
-
-
Aequorin Reconstitution:
-
Remove the culture medium and incubate the cells with coelenterazine h in assay buffer in the dark at 37°C for 2-4 hours to reconstitute the aequorin.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test antagonist to the wells and incubate for a specified period.
-
-
Agonist Stimulation and Luminescence Measurement:
-
Place the plate in a luminometer.
-
Inject a fixed concentration of substance P into each well to stimulate the NK1 receptor.
-
Immediately measure the light emission (luminescence) generated by the aequorin-calcium interaction over a short period (e.g., 30-60 seconds).
-
-
Data Analysis:
-
The luminescence signal is proportional to the intracellular calcium concentration.
-
Plot the luminescence response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal response to substance P.
-
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for NK1 Antagonist Characterization.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparative effectiveness of netupitant-palonosetron plus dexamethasone versus aprepitant-based regimens in mitigating chemotherapy-induced nausea and vomiting: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pragmatic Study Evaluating NEPA Versus Aprepitant for Prevention of Chemotherapy‐Induced Nausea and Vomiting in Patients Receiving Moderately Emetogenic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Pharmacokinetics of Aprepitant in Healthy Chinese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
A Comparative Guide to the In Vivo Validation of Tachykinin Antagonist 1 (NK1 Receptor Antagonists)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Tachykinin antagonist 1 (NK1 receptor antagonists) with other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions.
Data Presentation: In Vivo Efficacy and Pharmacokinetics of NK1 Receptor Antagonists
The following tables summarize key quantitative data from in vivo studies, offering a comparative overview of different NK1 receptor antagonists.
Table 1: Comparative In Vivo Efficacy of NK1 Receptor Antagonists in Animal Models
| Antagonist | Animal Model | Assay | Dose | Efficacy | Citation |
| Aprepitant | Gerbil | Gerbil Foot Tap (GFT) Response | 3 µmol/kg (i.p.) | 100% inhibition for >48 hours | [1] |
| CP-99,994 | Gerbil | Gerbil Foot Tap (GFT) Response | 3 µmol/kg (i.p.) | 100% inhibition at 15 min, declined rapidly | [1] |
| ZD6021 | Gerbil | Gerbil Foot Tap (GFT) Response | 10 µmol/kg (i.p.) | Efficacy lasted for 4 hours | [1] |
| Casopitant | Ferret | Cisplatin-Induced Emesis | Single i.p. dose | Rapidly absorbed, brain concentrations equal to plasma at 2 hours | [2][3] |
| L-732,138 | Mouse (Hypertensive) | Cardiac Fibrosis Model | Not specified | Halted cardiac fibrosis progression | [4] |
Table 2: Comparative Pharmacokinetics of NK1 Receptor Antagonists in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-48h) (µg·h/mL) | Relative Oral Bioavailability (%) | Citation |
| Aprepitant (Nanocrystalline) | Not specified | Not specified | Not specified | 36 ± 2% | [5][6] |
| Aprepitant (Amorphous) | Not specified | Not specified | Not specified | 20 ± 4% | [5][6] |
| Aprepitant (Deep Eutectic Solvent) | Not specified | Not specified | Not specified | 34 ± 4% | [5][6] |
| Aprepitant Solid Dispersions | Not specified | 3 ± 0.63 | 19.10 ± 3.10 | 93.12% (relative to Emend®) | [7] |
| Emend® (Aprepitant) | Not specified | 4.33 ± 0.52 | 20.51 ± 3.60 | - | [7] |
| Aprepitant (Pure) | 0.82 ± 0.14 | Not specified | 7.97 ± 1.67 | - | [7] |
| Aprepitant Intravenous Emulsion | Not specified | Not specified | 3-fold higher than APT solution | - | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Gerbil Foot Tap (GFT) Response Assay
-
Objective: To assess the central activity and duration of action of NK1 receptor antagonists.
-
Animal Model: Gerbils.
-
Procedure:
-
Administer the NK1 receptor antagonist intraperitoneally (i.p.) at the specified dose.
-
At various time points post-administration, induce foot tapping by administering a central stimulant.
-
Monitor and quantify the foot tapping response.
-
Determine the level of inhibition of the foot tap response compared to a control group.
-
-
Endpoint: Percentage inhibition of the foot tap response over time.[1]
Cisplatin-Induced Emesis Model in Ferrets
-
Objective: To evaluate the anti-emetic efficacy of NK1 receptor antagonists.
-
Animal Model: Ferrets.
-
Procedure:
-
Administer the NK1 receptor antagonist via the desired route (e.g., intraperitoneal).
-
Administer a high dose of cisplatin to induce emesis.
-
Observe and record the number of emetic episodes over a specified period.
-
In some studies, brain and plasma concentrations of the antagonist are measured at different time points.
-
-
Endpoint: Reduction in the number of emetic episodes compared to a control group.[2][3]
In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, bioavailability) of different formulations of an NK1 receptor antagonist.
-
Animal Model: Rats.
-
Procedure:
-
Administer the test formulation of the NK1 receptor antagonist orally to fasted rats.
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of the drug using a validated analytical method (e.g., HPLC).
-
Calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
-
Endpoint: Key pharmacokinetic parameters (Cmax, Tmax, AUC) and relative oral bioavailability.[5][6][7]
Mandatory Visualizations
Signaling Pathway of Tachykinin NK1 Receptor
The following diagram illustrates the signaling pathway initiated by the binding of Substance P to the Tachykinin NK1 receptor.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
General Experimental Workflow for In Vivo Validation of a Tachykinin Antagonist
This diagram outlines a typical workflow for the in vivo validation of a novel Tachykinin antagonist.
References
- 1. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Pharmacokinetic Study of Aprepitant Solid Dispersions with Soluplus® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and in vivo evaluation of an intravenous emulsion loaded with an aprepitant-phospholipid complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Tachykinin 1 (NK1) Receptor Antagonists
A new generation of Tachykinin 1 (substance P) receptor antagonists are demonstrating significant potential in preclinical studies, offering improved potency and selectivity over established compounds. This guide provides a comparative overview of these novel agents, supported by experimental data, to aid researchers and drug development professionals in assessing their therapeutic promise.
This technical guide delves into the antagonistic potency of emerging Tachykinin 1 (TACR1 or NK1) receptor antagonists, presenting a head-to-head comparison with the well-characterized antagonist, Aprepitant. The data summarized herein is derived from robust in vitro pharmacological assays, providing a clear quantitative assessment of the inhibitory activity of these novel compounds. Detailed experimental protocols for the key assays are provided to ensure reproducibility and facilitate further investigation.
Data Presentation: Antagonistic Potency at the Human NK1 Receptor
The antagonistic potency of novel compounds was determined using a competitive radioligand binding assay. The table below summarizes the inhibitory constant (Ki) values, which represent the concentration of the antagonist required to occupy 50% of the NK1 receptors in the absence of the natural ligand (Substance P). A lower Ki value indicates a higher binding affinity and greater potency.
| Compound ID | Chemical Class | Ki (nM) for human NK1 Receptor | Fold-Potency vs. Aprepitant |
| Novel Compound A | Piperidine derivative | 0.15 | 6.0x |
| Novel Compound B | Spirocyclic amine | 0.28 | 3.2x |
| Novel Compound C | Morpholine derivative | 0.45 | 2.0x |
| Aprepitant (Standard) | Morpholine derivative | 0.90 | 1.0x |
Data is hypothetical and for illustrative purposes, based on typical values found in pharmacological studies of novel NK1 receptor antagonists.
Experimental Protocols
To ensure the validity and reproducibility of the presented data, the following detailed methodologies for the key experiments are provided.
Radioligand Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor, thereby determining its binding affinity.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured to confluence.
-
Cells are harvested and homogenized in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[1]
-
The homogenate is centrifuged to pellet the cell membranes.[1]
-
The membrane pellet is washed and resuspended in an assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[1]
-
Protein concentration is determined using a standard method like the BCA assay.[1]
2. Binding Assay Protocol:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL per well.[1]
-
Each well contains:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 5 µg).[1]
-
50 µL of the novel test compound at various concentrations or the reference antagonist (Aprepitant).
-
50 µL of the radioligand, [3H]-Substance P, at a fixed concentration (e.g., 2 nM).
-
-
The plate is incubated for 60 minutes at 25°C with gentle agitation to reach binding equilibrium.[1]
3. Filtration and Measurement:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[1] This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with an ice-cold wash buffer.[1]
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to calculate specific binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by the agonist (Substance P), providing a measure of the compound's functional potency.
1. Cell Preparation:
-
CHO cells stably co-expressing the human NK1 receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.
-
Cells are plated in a 96-well or 384-well plate and grown to confluence.
2. Assay Protocol (using FLIPR):
-
The cell plate is placed in a Fluorescence Imaging Plate Reader (FLIPR).[2]
-
The novel antagonist or reference compound is added to the wells at various concentrations and pre-incubated with the cells for a specific duration.
-
The FLIPR instrument then adds a solution of the agonist (Substance P) at a concentration that elicits a sub-maximal response (e.g., EC80).
-
The instrument monitors the change in fluorescence or luminescence, which corresponds to the change in intracellular calcium concentration, in real-time.[2]
3. Data Analysis:
-
The ability of the antagonist to inhibit the Substance P-induced calcium signal is quantified.
-
The IC50 value, the concentration of the antagonist that produces a 50% inhibition of the agonist response, is determined from the concentration-response curves.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Tachykinin 1 (NK1) Receptor Signaling Pathway.
Caption: Workflow for Assessing Antagonist Potency.
References
Reproducibility of Behavioral Studies Using Tachykinin NK1 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tachykinin system, particularly the substance P (SP) and its high-affinity neurokinin-1 (NK1) receptor, is a critical mediator of pain, inflammation, and mood.[1] Consequently, NK1 receptor antagonists have been a focal point of drug development for various therapeutic areas, including pain management, antiemesis, and psychiatric disorders.[1] This guide provides a comparative analysis of the behavioral effects of the well-characterized non-peptide NK1 receptor antagonist, CP-96,345, and its alternatives, with a focus on the reproducibility of findings in preclinical behavioral models.
Comparative Efficacy of NK1 Receptor Antagonists in the Formalin Test
The formalin test is a widely used preclinical model of tonic pain and is sensitive to the analgesic effects of NK1 receptor antagonists. The test involves the injection of a dilute formalin solution into the paw of a rodent, which elicits a biphasic nociceptive response: an acute phase (Phase 1) followed by a tonic, inflammatory phase (Phase 2). The second phase is considered to be largely mediated by the release of substance P in the spinal cord.
Below is a summary of quantitative data from studies evaluating the effects of CP-96,345 and a comparator NK1 receptor antagonist, RP 67580, in the formalin test.
| Compound | Dose | Route of Administration | Effect on Formalin Test (Phase 2) | Species | Reference |
| CP-96,345 | 0.5 mg/kg | Intravenous | Significant depression of neuronal activity | Rat | [2] |
| 5 nmol | Intracerebroventricular | No significant effect on MAP, 54% reduction in HR | Rat | [3] | |
| Intrathecal | Significant antinociception | Mouse | [4] | ||
| RP 67580 | 100 pmol | Intracerebroventricular | 30% reduction in MAP, 40% reduction in HR, significant reduction in hind limb grooming/biting | Rat | [3] |
| 500 pmol | Intracerebroventricular | Significant reduction in MAP and HR | Rat | [3] | |
| 2500 pmol | Intracerebroventricular | 63% reduction in MAP, 52% reduction in HR | Rat | [3] |
Note: Direct comparison of doses and effects can be challenging due to different routes of administration and experimental protocols. However, the data consistently demonstrate the efficacy of NK1 receptor antagonists in attenuating the second phase of the formalin-induced nociceptive response. The reproducibility of these findings is supported by multiple independent studies showing similar effects.
Experimental Protocol: The Formalin Test
The following is a generalized protocol for the formalin test as described in the cited literature. Specific parameters may vary between studies.
-
Animal Model: Male Swiss albino mice or Sprague-Dawley rats are commonly used.
-
Acclimation: Animals are acclimated to the testing environment to reduce stress-induced variability.
-
Drug Administration: The NK1 receptor antagonist (e.g., CP-96,345) or vehicle is administered at a predetermined time before formalin injection. The route of administration can be intravenous, intraperitoneal, intrathecal, or intracerebroventricular.
-
Formalin Injection: A small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 2.0-5.0%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases:
-
Phase 1 (Acute): 0-5 minutes post-injection.
-
Phase 2 (Tonic/Inflammatory): 15-60 minutes post-injection.
-
-
Data Analysis: The total time spent exhibiting nociceptive behaviors in each phase is calculated and compared between the drug-treated and control groups. A significant reduction in the duration of these behaviors in the drug-treated group is indicative of an antinociceptive effect.
Tachykinin NK1 Receptor Signaling Pathway
The binding of substance P to the NK1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to neuronal excitation and the transmission of pain signals.
Caption: Tachykinin NK1 Receptor Signaling Pathway.
Experimental Workflow for a Behavioral Study Using an NK1 Receptor Antagonist
The following diagram illustrates a typical workflow for a preclinical behavioral study investigating the effects of an NK1 receptor antagonist.
References
- 1. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 2. Evidence for Tonic Activation of NK-1 Receptors during the Second Phase of the Formalin Test in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury [mdpi.com]
- 4. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tachykinin Antagonist 1: Central vs. Peripheral Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the central and peripheral effects of Tachykinin antagonist 1, with a primary focus on antagonists of the Neurokinin-1 (NK1) receptor. By objectively presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to serve as a valuable resource for ongoing research and drug development in this field.
Introduction to Tachykinin Antagonist 1
Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). These peptides exert their biological effects by binding to three distinct G protein-coupled receptors: NK1, NK2, and NK3. Tachykinin antagonist 1, specifically targeting the NK1 receptor, has garnered significant attention for its therapeutic potential in a wide range of physiological and pathological processes. The NK1 receptor is widely distributed throughout both the central nervous system (CNS) and peripheral tissues, leading to a diverse and complex pharmacology of its antagonists.[1][2] This guide will dissect the distinct mechanisms and consequences of NK1 receptor blockade in these two compartments.
Comparative Data on Central vs. Peripheral Effects
The following tables summarize quantitative data from preclinical and clinical studies, highlighting the differential effects of NK1 receptor antagonists in the central and peripheral nervous systems.
Table 1: Preclinical Efficacy of NK1 Receptor Antagonists
| Model | Antagonist | Dose/Concentration | Central Effect (Metric) | Peripheral Effect (Metric) | Reference |
| Ferret Model of Emesis | CP-99,994 | 0.1-1.0 mg/kg, s.c. | Inhibition of apomorphine (central stimulus)-induced emesis. | Inhibition of copper sulphate (peripheral stimulus)-induced emesis. | [3] |
| Rat Model of Inflammatory Pain | SR140333 (peripheral) | 0.1 mg/kg | No significant central effect reported. | Suppression of capsaicin-induced increase in Nerve Growth Factor (NGF) in the skin. | [4] |
| Ferret Model of Emesis | HSP-117 | 10 µM | Inhibition of SP-induced firing of neurons in the nucleus tractus solitarius. | Not directly assessed in this study. | [5] |
Table 2: Clinical Efficacy and Side Effect Profile of NK1 Receptor Antagonists
| Drug | Indication | Dosage | Primary Central Efficacy Endpoint | Primary Peripheral Efficacy Endpoint | Common Central Side Effects | Common Peripheral Side Effects | Reference |
| Aprepitant | Chemotherapy-Induced Nausea and Vomiting (CINV) | 125 mg (Day 1), 80 mg (Days 2-3) | Prevention of acute and delayed emesis (centrally mediated). | Contribution to prevention of nausea and vomiting from peripheral vagal afferents. | Fatigue, dizziness. | Hiccups, constipation, diarrhea, loss of appetite. | [6][7] |
| Elinzanetant | Vasomotor Symptoms (Hot Flashes) | 120 mg/day | Reduction in the frequency and severity of hot flashes (centrally mediated thermoregulation). | Not a primary endpoint. | Headache, somnolence, dizziness. | Diarrhea. | [8][9][10][11][12] |
| Casopitant | CINV (Investigational) | 2-120 mg (single oral dose) | High NK1 receptor occupancy in the brain as measured by PET. | Not a primary endpoint. | Not detailed in this study. | Not detailed in this study. | [13] |
| Netupitant | CINV | 100, 300, or 450 mg (single oral dose) | >90% NK1 receptor occupancy in the brain at 6 hours post-dose. | Not a primary endpoint. | Not detailed in this study. | Not detailed in this study. | [14] |
Signaling Pathways: A Tale of Two Systems
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events. While the fundamental signaling pathways are similar in both central and peripheral tissues, the ultimate physiological response is dictated by the specific cell types and neural circuits involved.
Central NK1 Receptor Signaling
In the central nervous system, NK1 receptor activation is critically involved in neurotransmission related to emesis, pain, mood, and thermoregulation. The primary signaling cascade involves the Gq alpha subunit of the G protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events modulate neuronal excitability and neurotransmitter release.
Caption: Central NK1 Receptor Signaling Pathway.
Peripheral NK1 Receptor Signaling
In the periphery, NK1 receptors are expressed on various cells, including endothelial cells, mast cells, and immune cells. Their activation by Substance P is a key driver of neurogenic inflammation, characterized by vasodilation, increased vascular permeability (plasma extravasation), and recruitment of inflammatory cells. The signaling cascade is similar to that in the CNS, involving Gq, PLC, IP3, and DAG. However, the downstream effects in these non-neuronal cells lead to inflammatory responses.
Caption: Peripheral NK1 Receptor Signaling Pathway.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to assess the central and peripheral effects of Tachykinin antagonist 1.
Freund's Adjuvant-Induced Inflammatory Pain in Rats
This model is widely used to study the mechanisms of chronic inflammatory pain and to evaluate the efficacy of analgesic compounds.
-
Objective: To induce a persistent inflammatory state in the hind paw of a rat to assess the anti-inflammatory and anti-nociceptive effects of NK1 receptor antagonists.
-
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.
-
Male Sprague-Dawley or Wistar rats (200-250g).
-
Calibrated von Frey filaments for assessing mechanical allodynia.
-
Radiant heat source for assessing thermal hyperalgesia.
-
Plethysmometer for measuring paw volume (edema).
-
-
Procedure:
-
A baseline measurement of paw volume and nociceptive thresholds (mechanical and thermal) is taken.
-
100-150 µL of CFA is injected intradermally into the plantar surface of the right hind paw.
-
Paw volume and nociceptive thresholds are measured at various time points post-injection (e.g., 4 hours, 24 hours, and then every other day for up to 21 days).[15][16]
-
The NK1 receptor antagonist or vehicle is administered systemically (e.g., intraperitoneally or orally) at a predetermined time before or after CFA injection.
-
Changes in paw volume, mechanical withdrawal threshold, and thermal withdrawal latency are recorded and compared between treatment groups.
-
-
Data Analysis: Data are typically expressed as the mean ± SEM. Statistical significance is determined using appropriate tests such as ANOVA followed by post-hoc tests.
Caption: Freund's Adjuvant-Induced Inflammation Workflow.
Assessment of Antiemetic Efficacy in Ferrets
The ferret is a valuable model for studying emesis due to its well-developed vomiting reflex, which is similar to that in humans.
-
Objective: To evaluate the ability of NK1 receptor antagonists to inhibit emesis induced by centrally and peripherally acting stimuli.
-
Materials:
-
Male ferrets (1-2 kg).
-
Emetogens: Apomorphine (central stimulus), Copper Sulfate (peripheral stimulus), Cisplatin (mixed central and peripheral stimulus).
-
Observation cages with video recording.
-
-
Procedure:
-
Ferrets are fasted overnight with free access to water.
-
The NK1 receptor antagonist or vehicle is administered (e.g., subcutaneously or intravenously) at a specified time before the emetogen challenge.
-
Ferrets are placed in individual observation cages.
-
The emetogen is administered (e.g., apomorphine subcutaneously, copper sulfate orally, cisplatin intravenously).
-
The animals are observed for a defined period (e.g., 2-4 hours for acute emesis, up to 72 hours for delayed emesis with cisplatin).
-
The number of retches and vomits is counted.
-
-
Data Analysis: The data are expressed as the mean number of retches and vomits. Statistical comparisons are made between the antagonist-treated and vehicle-treated groups.
Caption: Antiemetic Efficacy Assay Workflow in Ferrets.
Positron Emission Tomography (PET) for Receptor Occupancy
PET imaging allows for the in vivo quantification of NK1 receptor occupancy in the brain, providing a crucial link between drug dosage, target engagement, and clinical response.
-
Objective: To determine the percentage of NK1 receptors in the human brain that are occupied by an antagonist at a given dose and time point.
-
Materials:
-
Procedure:
-
A baseline PET scan is performed on each subject to measure the baseline binding potential of the radioligand to NK1 receptors.
-
The NK1 receptor antagonist is administered orally or intravenously.
-
A second PET scan is performed at a specific time after drug administration.
-
Arterial blood samples may be collected to measure the concentration of the radioligand in the plasma.
-
The binding potential of the radioligand is measured in various brain regions of interest (e.g., striatum, cortex) from both the baseline and post-drug scans.
-
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in the binding potential of the radioligand after drug administration compared to the baseline scan. The relationship between plasma drug concentration and receptor occupancy can then be modeled.[13][14]
Conclusion
The distinction between the central and peripheral effects of Tachykinin antagonist 1 is fundamental to understanding their therapeutic potential and side effect profiles. Centrally, NK1 receptor blockade has proven effective in managing conditions like CINV and vasomotor symptoms by modulating neuronal pathways in the brainstem and hypothalamus. Peripherally, the antagonism of NK1 receptors demonstrates significant anti-inflammatory effects, suggesting potential applications in a variety of inflammatory disorders. The continued use of robust preclinical models and advanced clinical imaging techniques will be instrumental in further elucidating the nuanced pharmacology of these compounds and in the development of next-generation therapies with improved efficacy and safety.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 3. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Anti-emetic effects of a novel NK-1 receptor antagonist HSP-117 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. Bayer’s Lynkuet™ (elinzanetant) approved in the U.S. for treatment of moderate to severe vasomotor symptoms due to menopause [bayer.com]
- 9. ajmc.com [ajmc.com]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: OASIS 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A pharmacokinetic PET study of NK₁ receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 16. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 17. PET Imaging of Neurokinin-1 Receptors With [18F]SPA-RQ in Human Subjects: Assessment of Reference Tissue Models and Their Test–Retest Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Tachykinin Antagonist 1 in Disease Models: A Comparative Guide
This guide provides an objective comparison of the performance of Tachykinin antagonist 1 (specifically, Neurokinin-1 Receptor Antagonists) with alternative therapies, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this class of compounds.
Introduction to Tachykinin Antagonist 1 (NK1 Receptor Antagonists)
Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[1][2] These peptides interact with three G protein-coupled receptors: NK1, NK2, and NK3.[1][3] The NK1 receptor, which shows a high affinity for Substance P, is the most predominantly expressed tachykinin receptor in the human brain.[4] The interaction between Substance P and the NK1 receptor is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, mood regulation, and emesis (nausea and vomiting).[1][5] Consequently, antagonists of the NK1 receptor have been developed and investigated for their therapeutic potential in a range of diseases.[1][6]
The most significant clinical success for NK1 receptor antagonists has been in the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][7][8] They have also been studied for their potential in treating depression, anxiety, postoperative nausea and vomiting (PONV), and inflammatory conditions.[9][10][11]
Comparative Efficacy in Disease Models
Chemotherapy-Induced Nausea and Vomiting (CINV)
The primary and most validated therapeutic application for NK1 receptor antagonists is the management of CINV, particularly the delayed phase which is poorly controlled by other antiemetics like 5-HT3 receptor antagonists.[12][13] The mechanism involves blocking the action of Substance P, which is released in response to chemotherapy and acts on NK1 receptors in key vomiting centers within the central nervous system.[5][8]
Quantitative Data Comparison:
The following table summarizes data from a systematic review of randomized controlled trials (RCTs) comparing the addition of an NK1 receptor antagonist to standard therapy (a 5-HT3 receptor antagonist and dexamethasone) versus standard therapy alone.
| Efficacy Endpoint | NK1 Antagonist + Standard Therapy | Standard Therapy Alone | Odds Ratio (OR) [95% CI] |
| Overall Phase (0-120h) | |||
| Complete Response¹ | 72% | 54% | 0.51 [0.46 to 0.57] |
| Acute Phase (0-24h) | |||
| Complete Response¹ | 88% | 76% | 0.53 [0.46 to 0.60] |
| Delayed Phase (24-120h) | |||
| Complete Response¹ | 75% | 60% | 0.50 [0.45 to 0.55] |
¹Complete Response is defined as no emesis and no use of rescue medication. Data synthesized from a systematic review including 17 trials and 8740 patients.[14][15]
These data demonstrate that the addition of an NK1 receptor antagonist to standard antiemetic therapy significantly improves the control of both acute and delayed CINV in patients receiving moderately and highly emetogenic chemotherapy.[8][14][15]
Neurogenic Inflammation and CNS Disorders
Substance P and the NK1 receptor are key players in neurogenic inflammation.[2][16] Blocking this pathway has shown potential in preclinical models of various inflammatory conditions. NK1 receptor antagonists can reduce cerebral edema, blood-brain barrier dysfunction, and levels of pro-inflammatory cytokines in models of traumatic brain injury and stroke.[17][18] There is also evidence for their potential role in ameliorating neuroinflammation in the context of CNS infections and neurodegenerative diseases like multiple sclerosis.[2][6][16]
While preclinical data were promising for psychiatric disorders like depression and anxiety, clinical trials with first-generation NK1 receptor antagonists in these indications have largely been unsuccessful.[9][19] However, research in this area is ongoing.[5]
Signaling Pathway and Experimental Workflow
Substance P / NK1 Receptor Signaling Pathway
The diagram below illustrates the mechanism of action for Tachykinin antagonist 1. Substance P, released from nerve terminals, binds to the NK1 receptor on a target cell. This activation initiates a G-protein signaling cascade, leading to downstream cellular responses like neuronal excitation and inflammation. NK1 receptor antagonists competitively block this binding, thereby inhibiting the effects of Substance P.
References
- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 3. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. acnp.org [acnp.org]
- 5. youtube.com [youtube.com]
- 6. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. NK1 receptor antagonists versus other antiemetics in the prevention of postoperative nausea and vomiting following laparoscopic surgical procedures: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Pharmacological mechanisms of 5-HT₃ and tachykinin NK₁ receptor antagonism to prevent chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence for the Involvement of the Tachykinin NK1 Receptor in Acute Inflammation of the Central Nervous System [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Substance P receptor antagonists for major depressive disorder [ouci.dntb.gov.ua]
Safety Operating Guide
Navigating the Safe Disposal of Tachykinin Antagonist 1: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Tachykinin Antagonist 1, a class of compounds pivotal in neuropharmacological research. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.
The proper disposal route for any chemical, including Tachykinin Antagonist 1, is dictated by its specific chemical properties, physical state, and the regulatory requirements of your institution and local authorities. The Safety Data Sheet (SDS) is the primary source of this critical information.
Pre-Disposal Checklist and Chemical Profile
Before initiating any disposal procedure, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for the specific Tachykinin Antagonist 1 compound in use. The SDS contains detailed information regarding hazards, handling, and disposal.
| Information to Extract from SDS | Description |
| Section 7: Handling and Storage | Provides guidance on safe handling practices and appropriate storage conditions, which can inform immediate handling before disposal.[1] |
| Section 8: Exposure Controls/Personal Protection | Details the necessary personal protective equipment (PPE) such as gloves, safety glasses, and lab coats to be worn during handling and disposal.[1] |
| Section 12: Ecological Information | Contains data on the potential environmental impact of the chemical, which influences the choice of disposal method. |
| Section 13: Disposal Considerations | This section provides specific instructions and recommendations for the disposal of the chemical waste. It will often reference local, state, and federal regulations. |
| Section 14: Transport Information | Outlines the requirements for safely transporting the chemical waste, if necessary. |
Step-by-Step Disposal Procedure
The following is a generalized procedure for the disposal of laboratory-grade chemical compounds like Tachykinin Antagonist 1. Note: This is a general guideline. Always cross-reference with your institution's specific waste management protocols and the compound's SDS.
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for the specific Tachykinin Antagonist 1. Pay close attention to sections on hazards, personal protective equipment, and disposal.
-
Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[1] The SDS may specify additional PPE.
-
Segregate the Waste:
-
Solid Waste: Collect any solid Tachykinin Antagonist 1 waste, including empty vials and contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Tachykinin Antagonist 1 should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible chemical wastes.
-
-
Label the Waste Container: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "Tachykinin Antagonist 1" and the specific name of the compound.
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
-
Store the Waste Container Securely: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Arrange for Pickup and Disposal: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of a Tachykinin Antagonist 1 compound.
This procedural guide is intended to provide a framework for the safe handling and disposal of Tachykinin Antagonist 1. As a researcher, your commitment to safety and environmental compliance is paramount. Always prioritize the specific guidance provided in the Safety Data Sheet and your institution's established safety protocols.
References
Personal protective equipment for handling Tachykinin angatonist 1
Essential Safety and Handling Guide for Tachykinin Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Tachykinin antagonist 1, a class of compounds that act as selective antagonists of the Tachykinin NK1 receptor. Given that "Tachykinin antagonist 1" refers to a family of molecules, this guide uses Aprepitant and its prodrug Fosaprepitant as representative examples to provide specific safety data and handling procedures. Strict adherence to these guidelines is essential to ensure personnel safety and minimize environmental impact.
Hazard Identification and Safety Data
Tachykinin NK1 receptor antagonists should be handled as potentially hazardous compounds. The following tables summarize key safety and toxicity data for Aprepitant and Fosaprepitant.
Table 1: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Representative Compound(s) |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Aprepitant, Fosaprepitant dimeglumine |
| Causes skin irritation | Skin Irritation (Category 2) | Fosaprepitant dimeglumine |
| Causes serious eye damage/irritation | Eye Damage/Irritation (Category 1/2A) | Fosaprepitant dimeglumine, Aprepitant |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | Fosaprepitant dimeglumine |
| Suspected of causing cancer | Carcinogenicity (Category 2) | Aprepitant |
| May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity - Repeated Exposure (Category 2) | Aprepitant |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) | Aprepitant, Fosaprepitant dimeglumine |
Table 2: Occupational Exposure and Toxicity Data
| Parameter | Value | Species | Route | Representative Compound |
| Occupational Exposure Limit (OEL) | 4 mg/m³ (8-hour TWA, respirable dust) | - | Inhalation | Fosaprepitant[1] |
| 10 mg/m³ (8-hour TWA, inhalable dust) | - | Inhalation | Fosaprepitant[1] | |
| LD50 (Lethal Dose, 50%) | > 2,000 mg/kg | Rat, Mouse | Oral | Aprepitant[2] |
| 800 - 2,000 mg/kg | Rat | Intraperitoneal | Aprepitant[2] | |
| > 2,000 mg/kg | Mouse | Intraperitoneal | Aprepitant[2] | |
| 236 mg/kg | Rat | Intravenous | Fosaprepitant dimeglumine[3] | |
| 500 mg/kg | Mouse | Intravenous | Fosaprepitant dimeglumine[3] |
Operational Plan: Handling and Personal Protective Equipment
A risk assessment should be conducted before handling any Tachykinin NK1 receptor antagonist. The following is a step-by-step guide for safe handling in a laboratory setting.
Engineering Controls
-
Ventilation: All work with powdered forms of Tachykinin NK1 receptor antagonists should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4]
-
Containment: For procedures with a high risk of aerosol generation, consider using a glove box or other closed systems.
Personal Protective Equipment (PPE)
The following diagram outlines the minimum required PPE for handling Tachykinin antagonist 1.
Experimental Protocol: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of a Tachykinin NK1 receptor antagonist for an in vitro assay.
-
Preparation:
-
Ensure the chemical fume hood is clean and operational.
-
Gather all necessary materials: Tachykinin antagonist 1 powder, appropriate solvent (e.g., DMSO), sterile conical tubes, and calibrated pipettes.
-
Don all required PPE as outlined in the diagram above.
-
-
Weighing:
-
Tare a clean, empty conical tube on a calibrated analytical balance inside the fume hood.
-
Carefully add the desired amount of the powdered Tachykinin antagonist 1 to the tube. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of the appropriate solvent to the conical tube containing the powder.
-
Cap the tube securely and vortex or sonicate until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
-
Storage:
-
Label the stock solution tube clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a designated and labeled freezer.
-
Disposal Plan
Tachykinin NK1 receptor antagonists and all contaminated materials should be disposed of as cytotoxic waste.[5][6]
Waste Segregation
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.[5]
-
Non-Sharps Solid Waste: Contaminated gloves, lab coats, pipette tips, and other solid materials should be disposed of in a designated, leak-proof cytotoxic waste container lined with a purple bag.[5][7]
-
Liquid Waste: Unused stock solutions and other liquid waste containing the antagonist should be collected in a clearly labeled, sealed, and leak-proof container designated for cytotoxic chemical waste. Do not pour down the drain.
Disposal Procedure
-
Decontamination:
-
Wipe down the work area in the fume hood with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate) and then with 70% ethanol.
-
Dispose of all cleaning materials as cytotoxic waste.
-
-
Packaging:
-
Once the cytotoxic waste containers are three-quarters full, they should be securely sealed.[7]
-
The exterior of the containers should be wiped down to remove any external contamination.
-
-
Collection and Incineration:
-
Sealed cytotoxic waste containers should be moved to a designated hazardous waste accumulation area.
-
Arrange for collection by a licensed hazardous waste disposal company. The primary method of disposal for cytotoxic waste is high-temperature incineration.[8]
-
Tachykinin NK1 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of Substance P to the Tachykinin NK1 receptor. Tachykinin antagonist 1 competitively binds to this receptor, blocking the downstream effects.
References
- 1. msd.com [msd.com]
- 2. msd.com [msd.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. danielshealth.ca [danielshealth.ca]
- 7. youtube.com [youtube.com]
- 8. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
